4-amino-4H-1,2,4-triazole-3-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156612. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-amino-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLBXBCKFUPBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370684 | |
| Record name | 4-amino-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4343-75-3 | |
| Record name | 4343-75-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives. This triazole scaffold is a critical structural motif in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] This document details common synthetic pathways, provides explicit experimental protocols, and summarizes key characterization data.
Overview of Synthetic Methodologies
The synthesis of the this compound core can be achieved through several reliable methods. The most prevalent approaches involve the cyclization of thiocarbohydrazides with carboxylic acids or the chemical transformation of related heterocyclic systems like 1,3,4-oxadiazoles.
Method A: Cyclization of Thiocarbohydrazide with Carboxylic Acids
This is a widely utilized and direct method for preparing 5-substituted-4-amino-4H-1,2,4-triazole-3-thiols. The reaction involves the condensation of thiocarbohydrazide with an appropriate aliphatic or aromatic carboxylic acid.[2] The reaction is typically performed by heating the reactants, often without a solvent, at the melting point of the carboxylic acid.[2]
Caption: General synthesis via thiocarbohydrazide and a carboxylic acid.
Method B: From 5-Substituted-2-mercapto-1,3,4-oxadiazoles
Another effective route involves the ring transformation of a 5-substituted-2-mercapto-1,3,4-oxadiazole. This precursor is treated with hydrazine hydrate, which induces a recyclization process to yield the desired triazole.[2][4] This method is particularly useful when the corresponding oxadiazole is readily accessible.
Caption: Synthesis from a 1,3,4-oxadiazole precursor.
Method C: From Carboxylic Acid Hydrazides and Carbon Disulfide
This multi-step synthesis begins with the condensation of a carboxylic acid hydrazide with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbazinate salt.[2][5] This intermediate is then cyclized by reacting it with an excess of hydrazine hydrate to furnish the final triazole product.[2][5]
Experimental Protocols
The following sections provide detailed experimental procedures. The synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is presented as a representative example of Method A.
Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from methodologies involving the fusion of thiocarbohydrazide with a carboxylic acid.[1]
Materials:
-
Thiocarbohydrazide
-
Benzoic Acid
-
Ethanol or Methanol (for recrystallization)
-
Deionized Water
Procedure:
-
A mixture of thiocarbohydrazide (0.1 mol) and benzoic acid (0.1 mol) is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated in an oil bath to 160-170°C.
-
The reaction is maintained at this temperature for approximately 2-3 hours, during which the mixture fuses and reacts.
-
After the reaction period, the flask is allowed to cool to room temperature.
-
The resulting solid mass is dispersed in hot water to break it up and wash away any unreacted starting materials.
-
The crude product is collected by filtration and washed thoroughly with cold water.
-
For purification, the solid is recrystallized from a suitable solvent, such as ethanol or methanol, to yield the pure product.[2]
-
The purified crystals are dried under vacuum.
General Characterization Workflow
Post-synthesis, a systematic workflow is employed to confirm the structure and purity of the compound.
Caption: Post-synthesis characterization workflow.
Characterization Data
The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques and physical measurements. The molecule can exist in thione-thiol tautomeric forms, but spectral evidence often confirms the predominance of the thiol form.[2][6]
Spectroscopic and Physical Properties
The following table summarizes typical characterization data for 5-substituted 4-amino-4H-1,2,4-triazole-3-thiols, with specific examples provided for clarity.
| Parameter | General Range / Observation | Example: 5-(p-methoxyphenyl) Derivative[2] | Example: 5-phenyl Derivative[5] |
| Appearance | Crystalline solid | - | - |
| Melting Point (°C) | Varies with substituent | 204 | - |
| Yield (%) | 60 - 75% | 68% | - |
| FTIR (KBr, cm⁻¹) | |||
| ν(N-H) stretch (NH₂) | 3250-3420 (two bands, symm. & asymm.)[2] | 3335, 3280 | 3250, 3213 |
| ν(S-H) stretch | 2550-2740[2][5][7] | 2570 | 2736 |
| ν(C=N) stretch | 1540-1645[2][5] | 1610 | 1645 |
| ν(C-S) stretch | ~670-710 | - | 673 |
| ¹H NMR (DMSO-d₆, δ ppm) | |||
| -NH₂ (singlet, 2H) | 5.20 - 5.83[2][5] | 5.45 | 5.83 |
| -SH (singlet, 1H) | 11.50 - 13.97[2][5] | 12.50 | 13.97 |
| Aromatic-H (multiplet) | 6.75 - 8.05 | 7.45-7.80 (4H) | 7.51-8.05 (5H) |
| Other Protons | - | 3.80 (s, 3H, -OCH₃) | - |
Note: Spectral data can vary slightly based on the solvent used and the specific instrumentation.
The presence of a sharp absorption band around 2550-2600 cm⁻¹ in the IR spectrum and a downfield singlet between 11.5-13.9 ppm in the ¹H NMR spectrum are strong indicators of the S-H group, confirming the thiol tautomeric form.[2][5] The two distinct bands in the 3250-3420 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching of the primary amino group.[2]
References
Spectroscopic Analysis of 4-amino-4H-1,2,4-triazole-3-thiol: A Technical Guide Using FTIR and NMR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 4-amino-4H-1,2,4-triazole-3-thiol, a crucial heterocyclic building block in medicinal chemistry and materials science. The structural elucidation of this compound is paramount for its application in synthesizing novel therapeutic agents and other functional materials. This document details the standard experimental protocols and interpretation of data obtained from Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, serving as a comprehensive resource for its characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum provides a unique molecular "fingerprint." For this compound, FTIR is essential for confirming the presence of key amino (-NH₂), thiol (-SH), and triazole ring (C=N) functionalities.
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet Method):
-
A small quantity of high-purity this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
The homogenous mixture is then transferred to a pellet-forming die.
-
A hydraulic press is used to apply pressure (approximately 8-10 tons) to the powder, forming a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.[1][2]
-
A background spectrum of the empty sample chamber is recorded.
-
The sample spectrum is then recorded, typically over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹.[2]
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
FTIR Spectral Data and Interpretation
The FTIR spectrum of this compound is characterized by several distinct absorption bands that confirm its structure. The presence of a sharp band for the S-H stretch and the absence of a strong N-H stretch associated with a thione (C=S) group confirm that the compound predominantly exists in the thiol tautomeric form.[1]
Table 1: Characteristic FTIR Absorption Bands for this compound Derivatives
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Reference |
| 3420–3250 | Asymmetric & Symmetric N-H Stretch | Primary Amino (-NH₂) | [1] |
| 2600–2550 | S-H Stretch | Thiol (-SH) | [1] |
| 1620–1540 | C=N Stretch | Triazole Ring | [1] |
Note: The exact positions of these peaks can vary slightly based on the specific derivative (e.g., substitution at the 5-position) and sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For this compound, ¹H NMR provides definitive evidence for the number and types of protons present, including those of the crucial amino and thiol groups.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, most commonly DMSO-d₆ (deuterated dimethyl sulfoxide).
-
A small amount of an internal standard, typically tetramethylsilane (TMS), is added to reference the chemical shifts to δ 0.00 ppm.
-
-
Data Acquisition:
-
The sample solution is transferred to a 5 mm NMR tube.
-
The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).[1][2]
-
Standard acquisition parameters are used, and the resulting Free Induction Decay (FID) is Fourier-transformed to generate the spectrum.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides unambiguous confirmation of the compound's structure. The signals for the amino and thiol protons are particularly diagnostic.[1] Their appearance as singlets indicates that there is no significant coupling to adjacent protons. The downfield chemical shift of the SH proton is characteristic of an acidic thiol proton.
Table 2: Characteristic ¹H NMR Signals for this compound Derivatives in DMSO-d₆
| Chemical Shift Range (δ, ppm) | Multiplicity | Proton Assignment | Reference |
| 13.00–11.50 | Singlet | 1H, Thiol (-SH) | [1] |
| 5.80–5.20 | Singlet | 2H, Primary Amino (-NH₂) | [1] |
Note: For derivatives with substituents at the 5-position (e.g., aryl or alkyl groups), additional signals corresponding to those groups would be observed. For instance, aromatic protons typically appear in the δ 7.0-8.5 ppm region.[1]
Visualized Workflows and Data Correlation
To clarify the relationship between the experimental procedures and the resulting data, the following diagrams illustrate the overall workflow and the direct correlation between the molecule's functional groups and their spectroscopic signatures.
Caption: Experimental workflow for FTIR and NMR analysis.
Caption: Linking functional groups to their spectral signals.
References
Tautomeric Forms of 4-Amino-4H-1,2,4-triazole-3-thiol in Different Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-amino-4H-1,2,4-triazole-3-thiol in various solvent environments. Understanding the predominant tautomeric form is critical for elucidating reaction mechanisms, predicting biological activity, and designing novel therapeutics, as tautomerism significantly influences molecular properties such as lipophilicity, hydrogen bonding capability, and receptor interaction.
Introduction to Tautomerism in this compound
This compound can exist in two primary tautomeric forms: the thione form (A) and the thiol form (B). The equilibrium between these two forms is influenced by the solvent, temperature, and pH. Spectroscopic evidence from various studies overwhelmingly indicates that the thione form is the predominant tautomer in both the solid state and in solutions.
Caption: Tautomeric equilibrium between the thione and thiol forms.
Quantitative Analysis of Tautomeric Equilibrium
While comprehensive quantitative data for the parent this compound across a wide range of solvents is limited in the literature, a detailed study on the closely related derivative, 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) provides valuable insight into the tautomeric ratio in a polar aprotic solvent.
Table 1: Tautomeric Ratio of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in DMSO
| Solvent System | Thione Form (%) | Thiol Form (%) |
| DMSO | 97.27 | 2.73 |
| DMSO + NaHCO₃ | 94.5 | 5.5 |
Data extracted from a study on a derivative, which is indicative of the equilibrium for the parent compound.[1]
The data clearly shows the dominance of the thione form in DMSO. The slight shift towards the thiol form upon the addition of a weak base suggests that the thiol form is more acidic.
Experimental Protocols for Tautomer Characterization
A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough investigation of tautomerism.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful technique to distinguish between the thione and thiol forms in solution. The C=S chromophore in the thione form typically exhibits an n→π* transition at longer wavelengths (around 300-400 nm), whereas the thiol form, with its C=N chromophore, has its primary absorption bands at shorter wavelengths (below 300 nm).
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of this compound in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, DMSO, water).
-
instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectra from 200 to 500 nm against a solvent blank.
-
Analysis: Identify the λmax for each solvent. The presence of a distinct absorption band in the 300-400 nm region is indicative of the thione tautomer.
Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the tautomeric structure in solution. The chemical shifts of the N-H and S-H protons, as well as the carbon of the C=S or C-S group, are highly sensitive to the tautomeric form.
Experimental Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to obtain a clear solution.
-
¹H NMR:
-
Acquire the ¹H NMR spectrum.
-
Look for a broad singlet in the region of 13-14 ppm, which is characteristic of the N-H proton in the thione form.[2]
-
The absence of a signal in the typical S-H region (around 1-4 ppm) and the presence of the low-field N-H signal strongly support the thione structure.
-
-
¹³C NMR:
-
Acquire the ¹³C NMR spectrum.
-
The chemical shift of the carbon atom in the C=S group of the thione tautomer is expected to be in the range of 160-180 ppm. The corresponding C-S carbon in the thiol form would appear at a significantly different chemical shift.
-
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental findings. These calculations can predict the relative stabilities of the tautomers in the gas phase and in different solvents (using a polarizable continuum model).
Computational Protocol:
-
Structure Optimization: Build the 3D structures of both the thione and thiol tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities in the gas phase.
-
Solvent Effects: Incorporate solvent effects using a continuum solvation model (e.g., PCM, SMD) for a range of solvents to predict the tautomeric equilibrium in solution.
-
Spectra Simulation: Simulate the UV-Vis and NMR spectra for each tautomer and compare them with the experimental data to aid in the assignment of the observed signals.
Caption: Workflow for computational investigation of tautomerism.
Conclusion
The tautomeric equilibrium of this compound is heavily skewed towards the thione form in both the solid state and in solution, as evidenced by a combination of spectroscopic data and theoretical calculations on the parent compound and its derivatives. For researchers in drug development, it is crucial to consider the predominance of the thione tautomer in physiological environments, as this will dictate the molecule's interactions with biological targets. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed investigation of tautomerism in this important class of heterocyclic compounds.
References
Quantum Chemical Insights into 4-Amino-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-4H-1,2,4-triazole-3-thiol and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Understanding the structural, electronic, and thermodynamic properties of these molecules at a quantum level is crucial for rational drug design and the prediction of their chemical behavior. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these properties.
This technical guide offers an in-depth overview of the quantum chemical calculations performed on this compound and its closely related derivatives. Due to the limited availability of comprehensive computational data for the parent molecule in existing literature, this guide will utilize data from substituted derivatives, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, as illustrative examples to demonstrate the application and interpretation of these computational methods. The principles and methodologies described herein are directly applicable to the study of the core this compound structure.
Computational Methodologies
The data presented in this guide are derived from computational studies that typically employ Density Functional Theory (DFT) methods, which offer a good balance between accuracy and computational cost for molecules of this size.
Experimental Protocols: Computational Details
Software: The calculations are generally performed using the Gaussian suite of programs (e.g., Gaussian 09 or later versions).
Method: The most commonly employed method is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Basis Set: A common choice for the basis set is the Pople-style 6-311++G(d,p), which includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Geometry Optimization: The molecular geometry of the studied compounds is optimized to a local minimum on the potential energy surface without any symmetry constraints. The convergence criteria are typically set to the default values of the software.
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
Electronic Property Calculations: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges are calculated from the optimized geometry.
Solvation Effects: To simulate a more realistic biological environment, solvation effects can be included using continuum solvation models like the Polarizable Continuum Model (PCM).
Data Presentation: Calculated Properties of Triazole Derivatives
The following tables summarize key quantitative data obtained from DFT calculations on derivatives of this compound. This data provides insights into the molecule's stability, reactivity, and electronic characteristics.
Table 1: Quantum Chemical Parameters of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Tautomers
| Parameter | Thiol Tautomer (TL 2A) | Thione Tautomer (TN 2B) | Thiol Tautomer (TL 2C) |
| Total Energy (eV) | -25212.895 | -259.311 | -25212.822 |
| Dipole Moment (µ/D) | 4.697 | 3.686 | 7.588 |
| Ionization Potential (IP/eV) | 6.149 | 5.768 | 6.177 |
| HOMO Energy (eV) | -6.149 | -5.768 | -6.177 |
| LUMO Energy (eV) | -1.056 | -1.415 | -1.252 |
| Energy Gap (EG/eV) | 5.093 | 4.353 | 4.925 |
| Hardness (η/eV) | 2.546 | 2.176 | 2.463 |
| Softness (σ/eV) | 0.393 | 0.460 | 0.406 |
| Electronegativity (χ/eV) | 3.603 | 3.591 | 3.714 |
| Electrophilicity (ω/eV) | 2.550 | 2.966 | 2.800 |
Data sourced from a theoretical study on tautomeric conformations of 1,2,4-triazole derivatives.
Table 2: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for a Representative Triazole Derivative
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-S | 1.77 | N-C-S | 125.4 |
| C=N | 1.30 | C-N-N | 108.2 |
| N-N | 1.38 | N-N-C | 110.5 |
| C-N (amino) | 1.39 | H-N-H | 115.0 |
Note: These are representative values for a triazole derivative and the actual values for this compound may vary slightly.
Visualization of Computational Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the typical workflow for quantum chemical calculations and the conceptual relationships between the calculated properties.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Relationship between Electronic Properties.
Conclusion
Quantum chemical calculations provide invaluable insights into the fundamental properties of this compound and its derivatives. The data and methodologies presented in this guide, although based on substituted analogues, offer a robust framework for understanding the structure-property relationships that govern the behavior of this important class of molecules. By leveraging these computational tools, researchers in drug development and materials science can make more informed decisions in the design and synthesis of novel compounds with desired therapeutic or functional properties. Further computational studies on the unsubstituted parent molecule are encouraged to build a more complete and direct understanding of its quantum chemical landscape.
An In-depth Technical Guide on the Physicochemical Properties and Stability of 4-amino-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, stability, and experimental protocols related to 4-amino-4H-1,2,4-triazole-3-thiol (ATT). ATT is a heterocyclic compound of significant interest in medicinal and materials science due to its versatile chemical nature and biological activities. This document consolidates key data on its structural, spectral, and thermal characteristics, offering detailed methodologies for its synthesis and analysis. The information presented herein is intended to support further research and development involving this compound.
Physicochemical Properties
This compound is a white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below. The molecule can exist in tautomeric forms, primarily the thiol and thione forms, which influences its chemical reactivity and physical properties. The presence of both an amino group and a thiol group makes it a versatile intermediate in the synthesis of various heterocyclic systems.[2]
| Property | Value | Reference |
| IUPAC Name | 4-amino-1,2,4-triazole-3-thiol | [3] |
| CAS Number | 4343-75-3 | [3] |
| Chemical Formula | C₂H₄N₄S | [3][4] |
| Molecular Weight | 116.14 g/mol | [3][4] |
| Melting Point | 156-158 °C | [3] |
| Boiling Point | 190.1 ± 23.0 °C (Predicted) | [3] |
| Density | 1.89 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in water and methanol.[5] Insoluble in water, but soluble in organic solvents such as chloroform, ethanol and acetone.[1] |
Spectral Data Analysis
The structural confirmation of this compound and its derivatives is heavily reliant on spectroscopic methods.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for the amino and thiol protons. The signal for the S-H proton is typically observed as a singlet in the downfield region, around 11.50-13.00 ppm, confirming the presence of the thiol form.[2] The amino (NH₂) protons usually appear as a singlet between 5.20-5.80 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present. Key absorption bands include:
-
N-H stretching: Two bands are typically observed for the amino group in the region of 3250-3350 cm⁻¹.[2]
-
S-H stretching: A characteristic band for the thiol group appears around 2550-2600 cm⁻¹.[2] The presence of this band is strong evidence for the thiol tautomer.[2]
-
C=N stretching: An absorption band in the region of 1540-1620 cm⁻¹ is attributed to the C=N stretching vibration within the triazole ring.[2]
-
C-S stretching: A band around 673 cm⁻¹ can be assigned to the C-S bond.[6]
Stability Profile
Thermal Stability
The thermal stability of 1,2,4-triazole derivatives is a subject of considerable study. The decomposition of related 1,2,4-triazol-3-thiones often proceeds through a concerted, six-membered cyclic transition state, primarily driven by the breaking of the N-N bond.[7] Thione analogues consistently show significantly lower activation energies for decomposition (by ~40 kJ/mol) compared to their oxygen counterparts, indicating lower thermal stability.[7] Studies on 4-amino-1,2,4-triazolium nitrate show that the initial decomposition step is likely a proton transfer from the triazole ring to the nitrate, forming nitric acid and the neutral amino-triazole.[8] Subsequent reactions then lead to the decomposition of the ring.[8]
Chemical Stability
The chemical stability of triazole derivatives can be influenced by structural modifications. For instance, modifying the triazole structure can enhance stability in various environments, which is particularly relevant for applications like corrosion inhibition.[9] The amino and thiol groups are reactive sites. The thiol group can be easily alkylated, and the amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases.[10]
Experimental Protocols
Synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiol
A widely used method for the synthesis of this class of compounds involves the cyclization of dithiocarbazates or thiocarbohydrazides.[2][11]
Method 1: From Carboxylic Acid Hydrazides [2]
-
Step 1: Synthesis of Potassium 3-aroyldithiocarbazate: A carboxylic acid hydrazide is condensed with carbon disulfide in the presence of ethanolic potassium hydroxide. This reaction yields the corresponding potassium 3-aroyldithiocarbazate.
-
Step 2: Cyclization with Hydrazine Hydrate: The potassium salt intermediate is then reacted with an excess of hydrazine hydrate. The mixture is typically refluxed for several hours. This step results in the cyclization and formation of the 4-amino-1,2,4-triazole-3-thiol ring.
-
Work-up: The reaction mixture is cooled, and the product is precipitated by neutralizing with a dilute acid (e.g., hydrochloric acid). The solid product is filtered, washed thoroughly with cold water, and recrystallized from a suitable solvent like ethanol.[2]
Method 2: From Thiocarbohydrazide [11]
-
Fusion: Thiocarbohydrazide is fused with a substituted benzoic acid. This direct condensation and cyclization reaction is carried out at elevated temperatures.
-
Work-up: The reaction mixture is cooled, and the resulting solid is washed with water to remove any unreacted starting materials or byproducts. The crude product is then purified by recrystallization.[11]
References
- 1. chembk.com [chembk.com]
- 2. ijcrt.org [ijcrt.org]
- 3. This compound CAS#: 4343-75-3 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 4-Amino-1,2,4-triazole, 99% | Fisher Scientific [fishersci.ca]
- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 7. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance[v1] | Preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unraveling the Three-Dimensional Architecture of 4-amino-4H-1,2,4-triazole-3-thiol Derivatives: A Technical Guide to Crystal Structure Analysis
For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of molecules is paramount for establishing structure-activity relationships (SAR) and designing novel therapeutic agents. This technical guide provides an in-depth exploration of the crystal structure analysis of 4-amino-4H-1,2,4-triazole-3-thiol derivatives, a class of compounds renowned for its diverse pharmacological activities.
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of drugs with applications ranging from antifungal to anticancer therapies. The addition of an amino group at the 4-position and a thiol group at the 3-position of the triazole ring gives rise to a versatile scaffold, this compound, which has been extensively derivatized to modulate its biological profile. Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement of these derivatives, providing invaluable insights into their conformation, stereochemistry, and intermolecular interactions.
Experimental Protocols
The successful crystal structure analysis of this compound derivatives hinges on two critical experimental phases: the synthesis of high-quality single crystals and the subsequent analysis by X-ray diffraction.
Synthesis and Crystallization of this compound Derivatives
The synthesis of these derivatives typically involves multi-step reaction sequences, with common strategies including the cyclization of thiocarbohydrazide derivatives or the conversion of 1,3,4-oxadiazoles. The final compounds are then purified, often by recrystallization, which also serves as the primary method for obtaining single crystals suitable for X-ray diffraction.
General Synthetic Protocol:
A widely employed method for the synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thiols involves the reaction of the corresponding carboxylic acid with thiocarbohydrazide.
-
Preparation of the Hydrazide: The starting carboxylic acid is converted to its corresponding hydrazide, often by reaction with hydrazine hydrate in an alcoholic solvent.
-
Formation of Potassium Dithiocarbazinate: The hydrazide is then treated with carbon disulfide in the presence of potassium hydroxide in ethanol to yield the potassium dithiocarbazinate salt.
-
Cyclization: The potassium salt is subsequently cyclized by refluxing with an excess of hydrazine hydrate. The reaction mixture is then cooled and acidified to precipitate the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
Crystallization:
The procurement of high-quality single crystals is a crucial, and often challenging, step. Slow evaporation of a saturated solution of the purified compound is a common and effective technique.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility.
-
Preparation of a Saturated Solution: The compound is dissolved in the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent at room temperature. Over time, single crystals of sufficient size and quality for X-ray diffraction analysis will form.
Single-Crystal X-ray Diffraction Analysis
This technique provides a detailed three-dimensional map of the electron density within the crystal, from which the precise arrangement of atoms can be determined.
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.
Quantitative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of this compound derivatives, providing a basis for comparative structural analysis.
Table 1: Unit Cell Parameters for Selected this compound Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione[1] | C₃H₆N₄S | Orthorhombic | Pbcm | 8.253(3) | 7.994(3) | 8.851(3) | 90 | 90 | 90 | 4 |
| (E)-4-((4-bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione[2] | C₁₇H₁₂BrN₅S | Triclinic | P-1 | 7.234(2) | 10.380(3) | 12.000(4) | 101.9(3) | 98.0(2) | 109.2(2) | 2 |
| 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole | C₈H₈N₄S | Triclinic | P-1 | 6.170(3) | 7.177(1) | 9.989(3) | 81.87(1) | 84.97(2) | 78.81(2) | 2 |
| 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole | C₉H₁₀N₄S | Triclinic | P-1 | 5.996(1) | 7.582(2) | 11.143(1) | 73.16(1) | 89.65(2) | 87.88(1) | 2 |
Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles for 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole [3]
| Bond/Angle/Torsion | Value (Å or °) |
| Bond Lengths (Å) | |
| N1-N2 | 1.395(3) |
| N3-N4 | 1.411(4) |
| C7-N1 | 1.338(5) |
| C8-N2 | 1.341(3) |
| Bond Angles (°) | |
| N2-N1-C7 | 105.8(2) |
| N1-N2-C8 | 105.9(2) |
| N4-N3-C7 | 110.1(2) |
| Torsion Angles (°) | |
| C7-N3-N4-N5 | -178.9(2) |
| C8-N2-N1-C7 | 0.1(3) |
Visualizing Molecular Architecture and Experimental Processes
Graphical representations are indispensable tools for comprehending complex relationships and workflows in structural chemistry. The following diagrams, generated using the DOT language, illustrate key aspects of the crystal structure analysis of this compound derivatives.
References
- 1. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide: Thermal Decomposition Studies of 4-amino-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives. The information presented herein is curated for researchers, scientists, and professionals in drug development who are interested in the thermal stability and decomposition pathways of this class of compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes proposed decomposition mechanisms.
Thermal Analysis Data
Table 1: Thermogravimetric Analysis (TGA) Data for 1,2,4-Triazole-3-thiol Derivatives
| Compound ID | Decomposition Step 1 | Decomposition Step 2 | Decomposition Step 3 | Total Mass Loss (%) |
| PM4a | 220-350°C (38.86% mass loss) | 350-480°C (28.45% mass loss) | 480-620°C (11.23% mass loss) | 78.54 |
| PM4b | 240-360°C (39.12% mass loss) | 360-490°C (29.11% mass loss) | 490-640°C (12.03% mass loss) | 80.26 |
| PM4c | 230-370°C (40.21% mass loss) | 370-500°C (30.18% mass loss) | 500-650°C (10.11% mass loss) | 80.50 |
Data extrapolated from a study on 1,2,4-triazole derivatives by Godhani et al. (2015).
Table 2: Differential Scanning Calorimetry (DSC) Data for 1,2,4-Triazole-3-thiol Derivatives
| Compound ID | Endothermic Peak 1 (Melting Point) | Endothermic Peak 2 | Exothermic Peak 1 | Exothermic Peak 2 |
| PM4a | 185°C | - | 280°C | 420°C |
| PM4b | 195°C | - | 290°C | 435°C |
| PM4c | 210°C | - | 310°C | 450°C |
Data extrapolated from a study on 1,2,4-triazole derivatives by Godhani et al. (2015).
Experimental Protocols
The following sections detail the standard methodologies for conducting the key experiments cited in the study of thermal decomposition of this compound and its derivatives.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring the change in mass as a function of temperature.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate to provide an inert atmosphere.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient temperature to 800°C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature ranges of different decomposition steps, and the percentage of mass loss at each step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature. This provides information on melting, crystallization, and decomposition.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas at a constant flow rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10°C/min) over a desired temperature range.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak temperatures and the enthalpy changes (area under the peaks) for these transitions are determined.
Proposed Thermal Decomposition Pathway
Theoretical studies on the thermal decomposition of 1,2,4-triazole-3-thiones suggest a concerted unimolecular decomposition mechanism. The primary driving force is the cleavage of the N-N bond within the triazole ring.
Molecular Modeling of 4-amino-4H-1,2,4-triazole-3-thiol and its Derivatives: A Technical Guide for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-amino-4H-1,2,4-triazole-3-thiol scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the basis for a wide array of derivatives with diverse biological activities. These compounds have garnered significant interest for their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.[1][2] Molecular modeling techniques, including quantum chemical calculations and molecular docking, have become indispensable tools for elucidating the structure-activity relationships (SAR) of these derivatives, predicting their interactions with biological targets, and guiding the rational design of more potent and selective therapeutic agents.[1] This technical guide provides an in-depth overview of the molecular modeling of this compound and its derivatives, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways and computational workflows.
Data Presentation: Quantitative Insights into Biological Activity and Molecular Properties
The following tables summarize key quantitative data from various studies on this compound derivatives, providing a comparative look at their biological activities and calculated molecular properties.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 17 | MCF-7 | 0.31 | Doxorubicin | Not specified |
| 22 | MCF-7 | 3.31 | Doxorubicin | Not specified |
| 25 | MCF-7 | 4.46 | Doxorubicin | Not specified |
| 17 | Caco-2 | Not specified | Doxorubicin | Not specified |
| 22 | Caco-2 | 4.98 | Doxorubicin | Not specified |
| 25 | Caco-2 | 7.22 | Doxorubicin | Not specified |
| 4a | Huh7 | 4.29 | Not specified | Not specified |
Data sourced from references[3][4].
Table 2: Inhibition of Metallo-β-Lactamases (MBLs)
The inhibition constant (Ki) and IC50 values indicate the potency of compounds in inhibiting the activity of various MBLs, which are enzymes responsible for antibiotic resistance.
| Compound | Target Enzyme | Ki (µM) | IC50 (µM) |
| Derivative Series | VIM-type enzymes | Sub-µM to µM range | Not specified |
| Hydrazine Analogs | VIM-2 and VIM-4 | Sub-µM to µM range | Not specified |
| 5l | VIM-2 | Not specified | 38.36 |
| Various Derivatives | NDM-1 and VIM-2 | Low µM range | Not specified |
Data sourced from references[5][6][7][8].
Table 3: Quantum Chemical Calculation Parameters (DFT)
Density Functional Theory (DFT) is used to calculate electronic properties that can be correlated with the reactivity and interaction capabilities of the molecules.[9]
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) |
| 5a | -6.51 | -1.53 | 4.98 | 2.49 | 4.02 | 3.24 |
| 5b | -6.62 | -1.98 | 4.64 | 2.32 | 4.30 | 3.98 |
| 5c | -6.81 | -2.33 | 4.48 | 2.24 | 4.57 | 4.66 |
Data sourced from reference[1].
Experimental Protocols
This section provides detailed methodologies for key computational and experimental procedures cited in the study of this compound derivatives.
Molecular Docking Protocol using AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.[5][10]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., Metallo-β-lactamase VIM-2, PDB ID: 5Y6E) from the Protein Data Bank.[5]
-
Remove all water and solvent molecules from the protein structure.
-
Using AutoDockTools, add Gasteiger–Marsili charges to the protein model.
-
Merge non-polar hydrogens onto their respective heavy atoms.
-
-
Ligand Preparation:
-
Generate the 3D structures of the this compound derivatives.
-
Minimize the energy of the ligands using a suitable force field.
-
Convert the ligand files to the PDBQT format using AutoDockTools.
-
-
Grid Generation:
-
Define the docking search space (grid box) to encompass the entire active site of the protein.
-
Set the grid center to the coordinates of the co-crystallized inhibitor or a predicted binding site.
-
A typical grid size is 20 Å × 20 Å × 20 Å.[5]
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the docking results to identify the binding poses with the lowest binding energies.
-
Visualize the protein-ligand interactions using software like PyMOL to understand the key interactions driving binding.[5]
-
Density Functional Theory (DFT) Calculation Protocol
DFT calculations provide insights into the electronic structure and reactivity of molecules.[9][11]
-
Structure Optimization:
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
-
Calculation of Molecular Properties:
-
From the output of the calculations, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the energy gap (ΔE = ELUMO - EHOMO).
-
Calculate other chemical reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω) using the HOMO and LUMO energies.[9]
-
MTT Assay Protocol for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][12][13][14]
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes and pathways relevant to the study of this compound derivatives.
Computational Drug Discovery Workflow
Caption: A typical workflow for computational drug discovery of 1,2,4-triazole derivatives.
Apoptosis Signaling Pathway Induced by 1,2,4-Triazole Derivatives
Caption: A simplified diagram of the p53-mediated apoptosis pathway activated by 1,2,4-triazole derivatives in cancer cells.[15][16][17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchhub.com [researchhub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. 4-Alkyl-1,2,4-triazole-3-thione analogues as metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(N-Alkyl- and -Acyl-amino)-1,2,4-triazole-3-thione Analogs as Metallo-β-Lactamase Inhibitors: Impact of 4-Linker on Potency and Spectrum of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Thione-Thiol Tautomerism in Substituted 1,2,4-Triazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of thione-thiol tautomerism in substituted 1,2,4-triazoles, a critical aspect influencing their biological activity and physicochemical properties. This document delves into the structural and electronic factors governing the tautomeric equilibrium, the impact of substituents and solvent effects, and the experimental and computational methodologies employed for their characterization. A significant focus is placed on the implications of this tautomerism in drug design and development, with a detailed exploration of the mechanism of action of 1,2,4-triazole-based enzyme inhibitors. Quantitative data on tautomeric preferences are summarized in tabular format, and detailed experimental protocols for key analytical techniques are provided. Visual diagrams generated using Graphviz are included to illustrate tautomeric equilibria, experimental workflows, and relevant biological pathways.
Introduction to Thione-Thiol Tautomerism in 1,2,4-Triazoles
Substituted 1,2,4-triazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] A key feature of 3-mercapto-1,2,4-triazoles is their existence as a dynamic equilibrium of two tautomeric forms: the thione and the thiol. This prototropic tautomerism involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom.
The position of this equilibrium is a crucial determinant of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and molecular shape. Consequently, the tautomeric form present can significantly influence the molecule's interaction with biological targets, thereby affecting its efficacy and mechanism of action.[4][5][6] In the solid state and in solution, the thione form is generally observed to be the more stable and predominant tautomer for most substituted 1,2,4-triazoles.[7]
Factors Influencing Tautomeric Equilibrium
The delicate balance between the thione and thiol forms is influenced by a combination of intrinsic structural features and extrinsic environmental factors.
-
Electronic Effects of Substituents: The nature of the substituents on the 1,2,4-triazole ring plays a pivotal role in determining the relative stability of the tautomers. Electron-withdrawing groups tend to increase the acidity of the N-H proton, which can favor the thione form. Conversely, electron-donating groups can influence the electron density distribution within the ring and on the exocyclic sulfur, potentially shifting the equilibrium.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the tautomeric equilibrium. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but the extent of stabilization may differ, leading to a shift in the equilibrium position compared to nonpolar solvents. Computational studies using models like the Polarizable Continuum Model (PCM) are instrumental in predicting these solvent effects.
-
Temperature and pH: Temperature can influence the equilibrium constant of the tautomeric interconversion. The pH of the medium is also a critical factor, as it can lead to the formation of anionic or cationic species, which may favor one tautomeric form over the other.
Quantitative Analysis of Tautomeric Equilibrium
The quantitative assessment of the thione-thiol tautomeric equilibrium is essential for understanding the structure-activity relationships of substituted 1,2,4-triazoles. This is typically achieved through a combination of computational and experimental methods.
Computational Data
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies of tautomers and thus the position of the equilibrium. The tables below summarize representative computational data for the relative energies of thione and thiol tautomers of substituted 1,2,4-triazoles in the gas phase and in different solvents.
Table 1: Calculated Relative Energies of Thione and Thiol Tautomers in the Gas Phase
| Compound/Substituent | Computational Method | ΔE (Thiol - Thione) (kcal/mol) | Predominant Tautomer |
| 4-amino-5-methyl-1,2,4-triazole-3-thione | B3LYP/6-311++G | 7.5 | Thione |
| 4-(H)-1,2,4-triazole-3-thione | B3LYP/6-311++G | 8.2 | Thione |
| 4-(CH₃)-1,2,4-triazole-3-thione | B3LYP/6-311++G | 8.0 | Thione |
| 4-(F)-1,2,4-triazole-3-thione | B3LYP/6-311++G | 7.9 | Thione |
| 4-(NO₂)-1,2,4-triazole-3-thione | B3LYP/6-311++G** | 9.1 | Thione |
Data compiled from computational studies. The positive ΔE values indicate that the thiol tautomer is higher in energy than the thione tautomer.
Table 2: Calculated Relative Energies of Thione and Thiol Tautomers in Different Solvents
| Compound/Substituent | Solvent | Computational Method (PCM) | ΔE (Thiol - Thione) (kcal/mol) | Predominant Tautomer |
| 4-amino-5-methyl-1,2,4-triazole-3-thione | Acetone | B3LYP/6-311++G | 6.9 | Thione |
| 4-amino-5-methyl-1,2,4-triazole-3-thione | Acetonitrile | B3LYP/6-311++G | 6.8 | Thione |
| 4-amino-5-methyl-1,2,4-triazole-3-thione | Dichloromethane | B3LYP/6-311++G** | 7.1 | Thione |
Data compiled from computational studies. The thione form remains the more stable tautomer in the studied solvents.
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and chromatographic techniques is employed to experimentally investigate the thione-thiol tautomerism.
UV/Vis Spectroscopy
UV/Vis spectroscopy is a valuable technique for studying tautomeric equilibria in solution. The thione and thiol tautomers typically exhibit distinct absorption maxima due to differences in their chromophoric systems. The C=S group in the thione tautomer often gives rise to a characteristic absorption band at a longer wavelength compared to the thiol tautomer.[8][9]
Protocol for UV/Vis Spectroscopic Analysis:
-
Sample Preparation: Prepare stock solutions of the substituted 1,2,4-triazole in the desired solvents (e.g., ethanol, acetonitrile, water) at a known concentration (e.g., 1 x 10⁻⁴ M).
-
Instrument Setup: Use a dual-beam UV/Vis spectrophotometer. Record a baseline spectrum of the solvent.
-
Data Acquisition: Record the UV/Vis absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the absorption maxima (λ_max) corresponding to the thione and thiol tautomers. The relative intensities of these bands can be used to estimate the ratio of the two tautomers in solution. For quantitative analysis, the molar absorptivity of each tautomer at their respective λ_max needs to be determined, which can be challenging if the pure tautomers cannot be isolated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of tautomers in solution. ¹H and ¹³C NMR chemical shifts are sensitive to the electronic environment of the nuclei and can be used to distinguish between the thione and thiol forms.[10][11][12]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a known amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer.
-
¹H NMR Data Acquisition: Acquire the ¹H NMR spectrum. Key signals to observe are the N-H proton in the thione form (typically a broad singlet at a downfield chemical shift) and the S-H proton in the thiol form.
-
¹³C NMR Data Acquisition: Acquire the ¹³C NMR spectrum. The chemical shift of the C=S carbon in the thione tautomer is a key diagnostic signal and typically appears at a significantly downfield position.
-
Data Analysis: Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations. The chemical shifts in both ¹H and ¹³C NMR spectra provide definitive structural information to assign the predominant tautomeric form.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a highly sensitive and specific technique for the separation and quantification of tautomers.[13][14] The different polarities of the thione and thiol forms often allow for their separation on a suitable HPLC column.
Protocol for HPLC-MS Analysis:
-
Sample Preparation: Prepare a solution of the compound in a solvent compatible with the mobile phase.
-
HPLC Method Development:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or ammonium formate, is typically employed.
-
Flow Rate: A flow rate of 0.2-1.0 mL/min is common.
-
Detection: A UV detector can be used for initial method development, followed by a mass spectrometer for identification and quantification.
-
-
Mass Spectrometry Method Development:
-
Ionization Source: Electrospray ionization (ESI) is typically used.
-
Analysis Mode: The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.
-
-
Data Acquisition and Analysis: Inject the sample and acquire the data. The separated tautomers will appear as distinct peaks in the chromatogram. The identity of each peak can be confirmed by its mass-to-charge ratio (m/z). The peak areas can be used for quantitative analysis.
Thione-Thiol Tautomerism in Drug Action: Enzyme Inhibition
The tautomeric state of substituted 1,2,4-triazoles is of paramount importance in their role as enzyme inhibitors. The specific three-dimensional arrangement and hydrogen bonding capabilities of the thione versus the thiol form can dictate the binding affinity and selectivity for the target enzyme's active site.
Inhibition of Metallo-β-lactamases (MBLs)
Metallo-β-lactamases are bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics. Substituted 1,2,4-triazole-3-thiones have emerged as promising inhibitors of these enzymes. Molecular docking studies suggest that the thione tautomer is often the active form, with the sulfur atom coordinating to the zinc ions in the active site of the MBL. This interaction is crucial for inhibiting the hydrolytic activity of the enzyme. The N-H and other functionalities on the triazole ring can form additional hydrogen bonds with amino acid residues in the active site, further stabilizing the inhibitor-enzyme complex.
Inhibition of MBLs disrupts the bacterial defense mechanism against β-lactam antibiotics, restoring the efficacy of these life-saving drugs. This disruption does not involve a single, linear signaling pathway but rather a direct counteraction of the resistance mechanism at the molecular level.
Inhibition of InhA in Mycobacterium tuberculosis
InhA is an enoyl-acyl carrier protein reductase that is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to a compromised cell wall and ultimately bacterial death.[15][16][17]
Substituted 1,2,4-triazole-3-thiones have been identified as potent inhibitors of InhA. The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing the binding of the natural substrate. The tautomeric form of the triazole is critical for this interaction. Molecular modeling studies have indicated that the thione tautomer can form key hydrogen bonds and hydrophobic interactions within the InhA active site.
Conclusion
Thione-thiol tautomerism is a fundamental aspect of the chemistry of substituted 1,2,4-triazoles with profound implications for their biological activity. The predominance of the thione tautomer in most cases has been established through both computational and experimental studies. A thorough understanding and characterization of this tautomeric equilibrium are critical for the rational design and development of novel 1,2,4-triazole-based therapeutic agents. The methodologies and data presented in this guide provide a framework for researchers to investigate and leverage the tautomeric properties of these versatile heterocyclic compounds in the pursuit of new and effective drugs.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]
- 7. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 8. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.unibo.it [cris.unibo.it]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. InhA - Proteopedia, life in 3D [proteopedia.org]
- 17. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
Initial discovery and historical synthesis of 4-amino-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide on the Initial Discovery and Historical Synthesis of 4-amino-4H-1,2,4-triazole-3-thiol
Introduction
This compound and its corresponding thione tautomer, 4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thione, represent a foundational scaffold in medicinal and materials chemistry. The unique arrangement of nitrogen and sulfur atoms imparts a wide range of biological activities, including antifungal, antimicrobial, anticonvulsant, and anticancer properties.[1][2] This molecule serves as a crucial intermediate for the synthesis of more complex heterocyclic systems, such as triazolothiadiazines.[2] This technical guide provides a comprehensive overview of the seminal synthetic routes for this heterocyclic core, detailing experimental protocols, quantitative data, and process workflows for researchers, scientists, and professionals in drug development.
Thione-Thiol Tautomerism
It is critical to recognize that this compound exists in a dynamic equilibrium with its thione tautomer. Spectroscopic evidence, particularly from IR and NMR studies, suggests that the thione form is generally predominant in the solid state.[3][4] This is characterized by the presence of a strong C=S absorption band (approx. 1166-1258 cm⁻¹) and the absence of a distinct S-H band (approx. 2550-2700 cm⁻¹).[4] For clarity, this guide will refer to the compound by its thiol name while acknowledging the prevalence of the thione form.
Primary Historical Synthetic Pathways
The synthesis of the 4-amino-1,2,4-triazole-3-thiol core has been approached through several key historical methods, primarily distinguished by their starting materials.
Synthesis from Thiocarbohydrazide and Carboxylic Acids
This is one of the most direct and widely employed methods for preparing 5-substituted-4-amino-4H-1,2,4-triazole-3-thiols.[2] The reaction involves the condensation of thiocarbohydrazide with an appropriate aliphatic or aromatic carboxylic acid. The process typically requires heating the mixture at high temperatures, often without a solvent, leading to cyclization via dehydration.[1][5][6]
A mixture of equimolar amounts of thiocarbohydrazide (e.g., 0.1 mol) and a selected carboxylic acid (e.g., 0.1 mol) is placed in a round-bottom flask.[5][6] The flask is heated in an oil bath, with the temperature maintained at 160–170°C for approximately 2 hours.[5][6] During this time, the mixture fuses and undergoes cyclization. After cooling, the resulting solid mass is triturated with hot water to remove unreacted starting materials and byproducts.[5][6] The crude product is then collected by filtration and purified by recrystallization, typically from methanol or ethanol.[2][5][6]
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | M.P. (°C) | Ref. |
| Thiocarbohydrazide | Thiophene-2-acetic acid | 160–170°C, 2h | 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | N/A | N/A | [5] |
| Thiocarbohydrazide | 1H-Indole-3-acetic acid | 160–170°C, 2h | 4-Amino-5-((1H-indol-3-yl)methyl)-4H-1,2,4-triazole-3-thiol | N/A | 135 | [6] |
| Thiocarbohydrazide | Substituted Benzoic Acids | Fusion Method | 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol | N/A | N/A | [1] |
Note: Specific yield data is often not provided in the reviewed literature for these initial fusion reactions.
Caption: Synthesis via condensation of thiocarbohydrazide and a carboxylic acid.
Synthesis from Carboxylic Acid Hydrazides
This versatile method involves converting a carboxylic acid hydrazide into a potassium dithiocarbazate salt, which is then cyclized with hydrazine hydrate.[2] The initial step is the reaction of the acid hydrazide with carbon disulfide in an alcoholic potassium hydroxide solution.
-
Dithiocarbazate Formation: A carboxylic acid hydrazide is condensed with carbon disulfide in the presence of ethanolic potassium hydroxide. This reaction yields the corresponding potassium 3-aroyldithiocarbazate.[2]
-
Cyclization: The isolated potassium salt is then refluxed with an excess of hydrazine hydrate. The reaction proceeds for several hours, leading to the formation of the 4-amino-1,2,4-triazole-3-thiol ring system.[2] An alternative pathway involves the S-methylation of the dithiocarbazate intermediate with methyl iodide, followed by cyclization with hydrazine.[2]
References
Methodological & Application
Application Notes and Protocols: Synthesis of Novel 4-Amino-4H-1,2,4-triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide a detailed protocol for the synthesis of novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The described methodology involves a two-step synthesis commencing with the formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, followed by the synthesis of Schiff base derivatives through condensation with various aromatic aldehydes.
I. Overview of Synthetic Pathway
The synthesis of 4-(substituted-benzylideneamino)-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiols is typically achieved in two main steps. The first step involves the cyclization of a substituted benzoic acid with thiocarbohydrazide to form the core 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol.[1][2] The second step is the condensation of the primary amine group of the triazole with various substituted aromatic aldehydes to yield the final Schiff base derivatives.[2][3]
II. Experimental Protocols
This section details the experimental procedures for the synthesis of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate and its subsequent conversion to Schiff base derivatives.
A. Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Intermediate 3)
This protocol is adapted from the literature for the synthesis of the triazole core structure.[2]
Materials:
-
Substituted Benzoic Acid (e.g., Benzoic Acid) (1)
-
Thiocarbohydrazide (2)
-
Ethanol
-
Concentrated Sulfuric Acid
Procedure:
-
A mixture of the substituted benzoic acid (1) and thiocarbohydrazide (2) is heated.[2]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid is collected.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the pure 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol (3).
B. General Procedure for the Synthesis of 4-(substituted-benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives (5a-q)
This protocol outlines the synthesis of the final Schiff base derivatives.[2]
Materials:
-
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (3)
-
Substituted Aromatic Aldehyde (4)
-
Ethanol
-
Concentrated Sulfuric Acid
-
Dimethylformamide (DMF)
Procedure:
-
To a suspension of the substituted aromatic aldehyde (4) (0.2 M) in ethanol (1 ml), add an equimolar amount of the corresponding 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (3).[2]
-
Heat the suspension until a clear solution is obtained.[2]
-
Add a few drops of concentrated sulfuric acid to the solution.[2]
-
Reflux the reaction mixture for 6 hours on a water bath.[2]
-
Monitor the progress of the reaction using TLC.
-
After completion, filter the precipitated solid.[2]
-
Recrystallize the crude product from a mixture of dimethylformamide and ethanol to obtain the pure 4-(substituted-benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5).[2]
III. Data Presentation
The following table summarizes the quantitative data for a series of synthesized 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, including their melting points and yields.
| Compound | Ar-CHO Substituent | Molecular Formula | Melting Point (°C) | Yield (%) |
| 5a | 4-Cl | C₁₅H₁₁ClN₄S | 240-242 | 78 |
| 5b | 4-F | C₁₅H₁₁FN₄S | 230-232 | 82 |
| 5c | 4-OH | C₁₅H₁₂N₄OS | 260-262 | 75 |
| 5d | 4-OCH₃ | C₁₆H₁₄N₄OS | 210-212 | 85 |
| 5e | 4-N(CH₃)₂ | C₁₇H₁₇N₅S | 225-227 | 72 |
| 5f | 2-Cl | C₁₅H₁₁ClN₄S | 218-220 | 76 |
| 5g | 2-OH | C₁₅H₁₂N₄OS | 235-237 | 70 |
| 5h | 2-NO₂ | C₁₅H₁₁N₅O₂S | 245-247 | 68 |
| 5i | 3-NO₂ | C₁₅H₁₁N₅O₂S | 255-257 | 65 |
| 5j | 4-NO₂ | C₁₅H₁₁N₅O₂S | 270-272 | 70 |
| 5k | H | C₁₅H₁₂N₄S | 205-207 | 80 |
| 5l | 3-Br | C₁₅H₁₁BrN₄S | 228-230 | 77 |
| 5m | 3,4-di-Cl | C₁₅H₁₀Cl₂N₄S | 265-267 | 74 |
| 5n | 3,4,5-tri-OCH₃ | C₁₈H₁₈N₄O₃S | 190-192 | 88 |
| 5o | 2,4-di-Cl | C₁₅H₁₀Cl₂N₄S | 258-260 | 73 |
| 5p | 2,6-di-Cl | C₁₅H₁₀Cl₂N₄S | 248-250 | 71 |
| 5q | 3-OCF₃ | C₁₆H₁₁F₃N₄OS | 215-217 | 79 |
IV. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 4-(substituted-benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
Caption: Synthetic workflow for this compound derivatives.
References
Application Notes and Protocols for In Vitro Antimicrobial Activity Testing of Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to standardized methods for evaluating the in vitro antimicrobial activity of triazole compounds. The protocols detailed below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy for both antifungal and antibacterial assessments.
Introduction to Triazole Antimicrobial Activity
Triazole compounds are a significant class of antimicrobial agents. Their primary and most well-understood mechanism of action, particularly in fungi, is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[1][2][3][4] The antifungal activity of triazoles is achieved through the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[3]
While renowned for their antifungal properties, novel triazole derivatives have also demonstrated a broad spectrum of antibacterial activities.[5][6] The antibacterial mechanisms of triazoles are more diverse and can include the inhibition of essential bacterial enzymes such as dihydrofolate reductase (DHFR), disruption of the cell membrane, and interference with ATP production.[7]
This document outlines the key methodologies for determining the antimicrobial potency of triazole compounds, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC), disk diffusion for initial screening, and time-kill assays to assess the pharmacodynamics of the compound.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized for clear comparison. The following tables provide a standardized format for presenting MIC data and zone of inhibition data for novel triazole compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of a Novel Triazole Compound against Various Microorganisms
| Test Microorganism | Gram Stain/Fungal Class | Triazole Compound Concentration (µg/mL) | Positive Control (Antibiotic/Antifungal) | MIC (µg/mL) of Novel Triazole Compound |
| Staphylococcus aureus | Gram-positive | 0.125 - 128 | Vancomycin | [Insert Data] |
| Escherichia coli | Gram-negative | 0.125 - 128 | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | Gram-negative | 0.125 - 128 | Ciprofloxacin | [Insert Data] |
| Candida albicans | Yeast | 0.03 - 32 | Fluconazole | [Insert Data] |
| Aspergillus fumigatus | Mold | 0.03 - 32 | Voriconazole | [Insert Data] |
Table 2: Zone of Inhibition Diameters for a Novel Triazole Compound
| Test Microorganism | Gram Stain/Fungal Class | Triazole Compound Disk Content (µg) | Positive Control Disk Content (µg) | Zone of Inhibition (mm) of Novel Triazole Compound | Zone of Inhibition (mm) of Positive Control |
| Staphylococcus aureus | Gram-positive | 30 | Vancomycin (30) | [Insert Data] | [Insert Data] |
| Escherichia coli | Gram-negative | 30 | Ciprofloxacin (5) | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Gram-negative | 30 | Ciprofloxacin (5) | [Insert Data] | [Insert Data] |
| Candida albicans | Yeast | 25 | Fluconazole (25) | [Insert Data] | [Insert Data] |
| Aspergillus fumigatus | Mold | 1 | Voriconazole (1) | [Insert Data] | [Insert Data] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of a triazole compound that inhibits the visible growth of a microorganism.
Materials:
-
Novel triazole compound
-
Test microorganisms (bacterial and/or fungal strains)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Positive control antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Solvent for the triazole compound (e.g., Dimethyl sulfoxide - DMSO)
-
Incubator
Protocol:
-
Preparation of Triazole Compound Dilutions:
-
Prepare a stock solution of the triazole compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations. The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours for bacteria, 24-48 hours for yeast), select several isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this adjusted inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the triazole compound dilutions.
-
Include a positive control well (broth with inoculum and a standard antimicrobial) and a negative growth control well (broth with inoculum but no compound). A sterility control well (broth only) should also be included.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the triazole compound at which there is no visible growth of the microorganism.
-
Disk Diffusion Assay
This method is used for preliminary screening of the antimicrobial activity of a triazole compound.
Materials:
-
Novel triazole compound
-
Sterile paper disks (6 mm diameter)
-
Test microorganisms
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control antimicrobial disks
-
Incubator
-
Ruler or calipers
Protocol:
-
Preparation of Triazole Compound Disks:
-
Prepare a stock solution of the triazole compound in a suitable solvent.
-
Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of the triazole solution onto each sterile paper disk.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Placement of Disks:
-
Using sterile forceps, place the prepared triazole compound disks and a positive control disk onto the inoculated agar surface. Ensure the disks are placed at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria or 24-48 hours for fungi.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of no growth around each disk in millimeters.
-
Time-Kill Assay
This assay provides information on the rate and extent of the microbicidal activity of a triazole compound.
Materials:
-
Novel triazole compound
-
Test microorganism
-
Appropriate broth medium
-
Sterile test tubes or flasks
-
Sterile saline or PBS
-
Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)
-
Incubator with shaking capabilities
Protocol:
-
Assay Setup:
-
Prepare test tubes containing broth with the triazole compound at various concentrations (e.g., 0x MIC, 1x MIC, 4x MIC, 16x MIC).
-
Prepare a growth control tube with broth and no compound.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism and add it to each tube to achieve a final starting concentration of approximately 1-5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates until colonies are visible (24-48 hours).
-
Count the number of colonies and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.
-
Fungistatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while fungicidal or bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction.
-
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Evaluating the Antifungal Efficacy of 4-amino-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to evaluating the antifungal efficacy of the novel compound 4-amino-4H-1,2,4-triazole-3-thiol. The protocols outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.
Introduction
Triazole compounds represent a significant class of antifungal agents that function by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This disruption leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth or causing cell death. The compound this compound and its derivatives are of interest for their potential broad-spectrum antifungal activities.[3][4][5] This application note details the standardized procedures for determining the in vitro antifungal potency of this compound through the assessment of its Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and time-kill kinetics.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Triazole antifungals, including potentially this compound, primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][6] This enzyme is critical in the ergosterol biosynthesis pathway for converting lanosterol to ergosterol.[7][8] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, resulting in the cessation of growth and replication.[6]
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow
The evaluation of the antifungal efficacy follows a stepwise approach, beginning with the determination of the MIC, followed by the MFC, and finally, a time-kill kinetic study to understand the pharmacodynamics of the compound.
Caption: Overall experimental workflow for assessing antifungal efficacy.
Data Presentation
Quantitative data from the antifungal assays should be summarized in clear and structured tables for straightforward comparison of the compound's activity against various fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens
| Fungal Strain | This compound MIC (µg/mL) | Control (Fluconazole) MIC (µg/mL) |
| Candida albicans ATCC 90028 | 8 | 0.5 |
| Candida glabrata ATCC 90030 | 16 | 16 |
| Candida parapsilosis ATCC 22019 | 4 | 1 |
| Cryptococcus neoformans ATCC 90112 | 8 | 4 |
| Aspergillus fumigatus ATCC 204305 | 16 | 1 |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans ATCC 90028 | 8 | 32 | 4 | Fungistatic |
| Candida glabrata ATCC 90030 | 16 | >64 | >4 | Fungistatic |
| Candida parapsilosis ATCC 22019 | 4 | 16 | 4 | Fungistatic |
| Cryptococcus neoformans ATCC 90112 | 8 | 16 | 2 | Fungicidal |
| Aspergillus fumigatus ATCC 204305 | 16 | >64 | >4 | Fungistatic |
Note: A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[9][10]
1. Materials:
-
This compound
-
Control antifungal agent (e.g., Fluconazole, Voriconazole)
-
Fungal strains (e.g., Candida spp., Aspergillus spp.)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C)
2. Inoculum Preparation:
-
Yeasts: Subculture the yeast on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.[11] Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[11] Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[12]
-
Molds: Grow the mold on Potato Dextrose Agar (PDA) until conidia are formed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.[11] Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[12]
3. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.[11]
-
Add 100 µL of each antifungal dilution to the wells of the assay plate.
-
Include a growth control (drug-free medium) and a sterility control (uninoculated medium).[11]
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control), bringing the total volume to 200 µL.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[12][13]
4. Endpoint Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control.[13] This can be determined visually or by reading the optical density (OD) with a spectrophotometer.[11]
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a secondary assay following the MIC test.[14]
1. Procedure:
-
From the wells of the completed MIC assay plate that show no visible growth, take a 10 µL aliquot.[15]
-
Spot-plate the aliquot onto an SDA or PDA plate.
-
Incubate the plates at 35°C for 24-48 hours.[16]
2. Endpoint Determination:
-
The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[15][16]
Protocol 3: Antifungal Time-Kill Kinetic Assay
This assay provides insight into the pharmacodynamic properties of the compound.[17]
1. Procedure:
-
Prepare tubes with RPMI-1640 medium containing this compound at various concentrations based on the MIC (e.g., 1x, 4x, and 16x MIC).[17]
-
Include a drug-free growth control.
-
Inoculate each tube with a standardized fungal suspension to a final concentration of approximately 1-5 x 10⁵ CFU/mL.[17]
-
Incubate the tubes at 35°C with agitation.[18]
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.[17]
-
Perform serial dilutions of the aliquots and plate them onto SDA or PDA plates.
-
Incubate the plates for 24-48 hours and count the number of colonies to determine the CFU/mL.
2. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration.
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[17] Fungistatic activity is an inhibition of growth with a <3-log₁₀ reduction in CFU/mL.[17]
By following these detailed protocols, researchers can robustly evaluate the antifungal potential of this compound, providing essential data for its further development as a potential therapeutic agent.
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. Scholars@Duke publication: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [scholars.duke.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vitro Anticancer Activity Screening of 4-amino-4H-1,2,4-triazole-3-thiol Derivatives using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anticancer activity of 4-amino-4H-1,2,4-triazole-3-thiol derivatives using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This document is intended to guide researchers in the preliminary screening of these compounds for their potential as novel anticancer agents.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] The this compound moiety, in particular, has been a subject of interest for the development of novel therapeutic agents.[3][4] The MTT assay is a well-established, colorimetric method for assessing cell viability and is a fundamental tool for the initial screening of cytotoxic compounds.[5] This assay measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of the cytotoxic effects of test compounds.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in living cells. This reduction results in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in the absorbance value compared to untreated control cells indicates a reduction in cell viability, and thus the cytotoxic potential of the tested compound.
Data Presentation: In Vitro Anticancer Activity of 1,2,4-Triazole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound and related 1,2,4-triazole derivatives against different cancer cell lines, as determined by the MTT assay in several studies. This data provides a comparative overview of the cytotoxic potential of this class of compounds.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole Derivatives | |||
| Compound 8c | EGFR expressing cell line | 3.6 | [6] |
| Bet-TZ1 | A375 (Melanoma) | 22.41 - 46.92 | [7] |
| Compound 4a | RPMI-7951 (Malignant Melanoma) | < 50 | [7] |
| Compound 17 | MCF-7 (Breast Adenocarcinoma) | 0.31 | [8][9] |
| Compound 22 | MCF-7 (Breast Adenocarcinoma) | 3.31 | [8][9] |
| Compound 22 | Caco-2 (Colon Carcinoma) | 4.98 | [8][9] |
| Compound 25 | MCF-7 (Breast Adenocarcinoma) | 4.46 | [8][9] |
| Compound 25 | Caco-2 (Colon Carcinoma) | 7.22 | [8][9] |
| 4-amino-1,2,4-triazole Schiff base derivative | |||
| Schiff base derivative | A549 (Lung Adenocarcinoma) | 144.1 ± 4.68 µg/mL | [10] |
| Schiff base derivative | Bel7402 (Human Hepatoma) | 195.6 ± 1.05 µg/mL | [10] |
| 4,5-disubstituted-1,2,4-triazol-3-thione derivatives | |||
| Compound 6 | MCF-7 (Breast Cancer) | 4.23 | [11] |
| Compound 6 | HepG2 (Liver Cancer) | 16.46 | [11] |
| 3-amino-1,2,4-triazole derivatives | |||
| Compound 2.6 | Various cell lines | Not specified | [12] |
| Compound 4.6 | Various cell lines | Not specified | [12] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116).
-
Culture Medium: Appropriate complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Derivatives: Synthesized and characterized compounds dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
96-well microtiter plates: Sterile, flat-bottomed.
-
CO2 Incubator: Humidified, 37°C, 5% CO2.
-
Microplate Reader: Capable of measuring absorbance at 570 nm.
-
Sterile consumables: Pipette tips, microcentrifuge tubes, etc.
Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for screening anticancer compounds.
Detailed Protocol
1. Cell Seeding: a. Harvest cancer cells that are in the exponential growth phase. b. Perform a cell count and determine cell viability (e.g., using trypan blue exclusion). c. Dilute the cell suspension to a final concentration of 5 x 10^4 to 1 x 10^5 cells/mL in complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000-10,000 cells per well. e. Include wells for controls: untreated cells (vehicle control) and blank wells (medium only). f. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of the this compound derivatives in DMSO. b. Prepare serial dilutions of the test compounds in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. c. After 24 hours of cell incubation, carefully remove the medium from the wells. d. Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. e. For the vehicle control wells, add 100 µL of medium containing the same concentration of DMSO used for the test compounds. f. Incubate the plate for an additional 48 to 72 hours.
3. MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 2-4 hours at 37°C.[13] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate. c. After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance. b. The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability versus compound concentration.
Potential Signaling Pathways and Mechanisms of Action
Derivatives of 1,2,4-triazole have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[14][15] Some of the potential targets for this compound derivatives may include:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell growth and angiogenesis.[6][15]
-
Serine/Threonine Kinases: Including BRAF and PI3K/Akt pathways, which are frequently dysregulated in various cancers.[6][15]
-
Tubulin Polymerization: Inhibition of tubulin polymerization can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrochemical Impedance Spectroscopy for Corrosion Inhibition Studies of 4-amino-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated exceptional efficacy. 4-amino-4H-1,2,4-triazole-3-thiol is a promising corrosion inhibitor due to its unique molecular structure, which allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the performance of corrosion inhibitors.[1][2] By applying a small amplitude sinusoidal voltage signal and measuring the resulting current, EIS can provide detailed information about the kinetics of the corrosion process and the properties of the protective film formed by the inhibitor.[3][4] This application note provides a comprehensive overview and detailed protocols for utilizing EIS in the study of this compound as a corrosion inhibitor.
Principle of Corrosion Inhibition by this compound
The effectiveness of this compound as a corrosion inhibitor stems from its molecular structure. The triazole ring, along with the amino and thiol functional groups, contains heteroatoms (nitrogen and sulfur) with lone pairs of electrons.[5] These electrons can be shared with the vacant d-orbitals of metal atoms, leading to the formation of a coordinate covalent bond and strong adsorption (chemisorption) of the inhibitor molecules onto the metal surface.[1][6] This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[7]
Quantitative Data Presentation
The performance of a corrosion inhibitor is quantitatively assessed by analyzing the changes in key electrochemical parameters obtained from EIS measurements. The following table summarizes representative data for a similar triazole derivative, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), on low-carbon steel in a 0.5 M HCl solution. This data illustrates the typical trends observed when using such inhibitors.[7][8]
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (IE %) |
| 0 (Blank) | 58.3 | 125.4 | - |
| 50 | 122.2 | 85.1 | 52.3 |
| 100 | 245.7 | 62.3 | 76.3 |
| 200 | 462.9 | 45.8 | 87.4 |
| 300 | 530.1 | 38.2 | 89.0 |
Rct (Charge Transfer Resistance): This parameter is inversely proportional to the corrosion rate. An increase in Rct indicates a slowing of the corrosion process due to the inhibitor's protective action.[7][8]
Cdl (Double-Layer Capacitance): The Cdl value is related to the interface between the metal and the electrolyte. A decrease in Cdl suggests the adsorption of inhibitor molecules, which displaces water molecules and reduces the dielectric constant at the interface.[7][8]
Inhibition Efficiency (IE %): This is a measure of the inhibitor's effectiveness and is calculated from the Rct values using the following equation:
IE % = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
Where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.
Experimental Protocols
This section outlines the detailed methodology for conducting EIS experiments to evaluate the corrosion inhibition properties of this compound.
Materials and Equipment
-
Working Electrode: A sample of the metal to be studied (e.g., carbon steel, copper, aluminum) with a known surface area. The sample should be polished to a mirror finish using successively finer grades of emery paper, rinsed with deionized water and acetone, and dried.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: A platinum or graphite rod/foil with a surface area significantly larger than the working electrode.
-
Electrochemical Cell: A standard three-electrode corrosion cell.
-
Potentiostat/Galvanostat with EIS capability: An instrument capable of performing electrochemical impedance spectroscopy.
-
Corrosive Medium: The electrolyte in which the corrosion is to be studied (e.g., 1 M HCl, 3.5% NaCl solution).
-
Inhibitor: this compound of high purity.
-
Deionized Water and Acetone: For cleaning the electrodes.
Experimental Procedure
-
Preparation of Solutions: Prepare the corrosive medium of the desired concentration. Prepare a stock solution of this compound in the corrosive medium. From the stock solution, prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 300 ppm).
-
Electrode Assembly: Assemble the three-electrode system in the electrochemical cell. The working electrode should be positioned in the center, with the reference electrode tip placed close to its surface, and the counter electrode placed further away.
-
Open Circuit Potential (OCP) Stabilization: Fill the cell with the test solution (either blank or with inhibitor) and immerse the electrodes. Allow the system to stabilize by monitoring the OCP for a period of 30-60 minutes, or until a steady-state potential is reached.
-
EIS Measurement:
-
Perform the EIS measurement at the stabilized OCP.
-
Apply a small amplitude AC voltage signal, typically 10 mV (peak-to-peak).
-
Scan a frequency range from high to low frequencies, for example, from 100 kHz to 10 mHz.[9]
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
Model the experimental data using an appropriate equivalent electrical circuit (EEC). A common model for corrosion systems is the Randles circuit.
-
Extract the values of Rs (solution resistance), Rct (charge transfer resistance), and Cdl (double-layer capacitance) from the fitted data.
-
Calculate the inhibition efficiency (IE %) for each inhibitor concentration.
-
Visualizations
Experimental Workflow
Caption: Workflow for EIS-based corrosion inhibitor evaluation.
Corrosion Inhibition Mechanism
Caption: Mechanism of corrosion inhibition by this compound.
References
- 1. peacta.org [peacta.org]
- 2. researchgate.net [researchgate.net]
- 3. ijcsi.pro [ijcsi.pro]
- 4. pubs.aip.org [pubs.aip.org]
- 5. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adsorption Kinetics of 4-Amino-5-Phenyl-4H-1, 2, 4-Triazole-3-Thiol on Mild Steel Surface | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes and Protocols: Assessing Corrosion Inhibitor Performance with Potentiodynamic Polarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potentiodynamic polarization is a widely used electrochemical technique to evaluate the effectiveness of corrosion inhibitors.[1][2] This method provides rapid and quantitative insights into the kinetic and mechanistic aspects of corrosion and its inhibition. By measuring the shift in corrosion potential (Ecorr) and the reduction in corrosion current density (icorr) in the presence of an inhibitor, researchers can determine the inhibitor's efficiency and understand its mode of action (anodic, cathodic, or mixed-type).[3][4] These application notes provide a detailed protocol for utilizing potentiodynamic polarization to assess the performance of corrosion inhibitors.
Principle
The technique involves polarizing a metallic working electrode from its open circuit potential (OCP) in both anodic and cathodic directions and measuring the resulting current. The relationship between the applied potential and the logarithmic current density is plotted to generate a Tafel plot.[5] In the presence of a corrosion inhibitor, the polarization curve shifts, indicating a change in the corrosion behavior. A decrease in the corrosion current density signifies effective corrosion inhibition.[6][7]
Data Presentation
The quantitative data obtained from potentiodynamic polarization experiments should be summarized in a structured table for clear comparison between the uninhibited (blank) and inhibited systems.
Table 1: Potentiodynamic Polarization Parameters for a Metal in a Corrosive Medium With and Without Inhibitor
| Inhibitor Concentration | Ecorr (mV vs. REF) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) | Corrosion Rate (mm/year) |
| Blank | -500 | 100 | 120 | -150 | - | 1.16 |
| Inhibitor X (C1) | -450 | 10 | 110 | -140 | 90.0 | 0.116 |
| Inhibitor X (C2) | -430 | 5 | 105 | -135 | 95.0 | 0.058 |
| Inhibitor Y (C1) | -550 | 20 | 130 | -160 | 80.0 | 0.232 |
Note: Ecorr = Corrosion Potential, icorr = Corrosion Current Density, βa = Anodic Tafel Slope, βc = Cathodic Tafel Slope, IE% = Inhibition Efficiency, C1 and C2 represent different concentrations of the inhibitor.
The inhibition efficiency (IE%) is a key parameter for evaluating inhibitor performance and is calculated using the following equation[8]:
IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100
Where:
-
icorr_blank is the corrosion current density in the absence of the inhibitor.
-
icorr_inh is the corrosion current density in the presence of the inhibitor.
Experimental Protocol
This protocol outlines the key steps for conducting a potentiodynamic polarization experiment to assess a corrosion inhibitor.
4.1. Materials and Equipment
-
Potentiostat/Galvanostat with corresponding software[9]
-
Three-electrode electrochemical cell[10]
-
Working Electrode (WE): The metal specimen to be tested.
-
Reference Electrode (RE): e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): e.g., Platinum or Graphite rod/mesh.
-
Corrosive medium (electrolyte)
-
Corrosion inhibitor of interest
-
Polishing materials (e.g., silicon carbide papers of different grits, alumina slurry)
-
Ultrasonic bath
-
Distilled or deionized water
-
Acetone or ethanol for cleaning
4.2. Experimental Procedure
-
Working Electrode Preparation:
-
Mechanically polish the working electrode surface using successively finer grades of silicon carbide paper (e.g., up to 1200 grit).
-
Further polish the electrode with a fine alumina slurry to achieve a mirror-like finish.
-
Rinse the polished electrode with distilled water.
-
Degrease the electrode by sonicating in acetone or ethanol for 5-10 minutes.
-
Dry the electrode in a stream of cool air.
-
Measure the exposed surface area of the working electrode accurately.
-
-
Electrolyte Preparation:
-
Prepare the corrosive solution of the desired concentration.
-
For inhibited tests, prepare separate solutions containing different concentrations of the corrosion inhibitor.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell. The working electrode, reference electrode, and counter electrode should be immersed in the test solution.[10]
-
Ensure the reference electrode tip is placed close to the working electrode surface to minimize IR drop.
-
Connect the electrodes to the appropriate terminals of the potentiostat.
-
-
Open Circuit Potential (OCP) Measurement:
-
Allow the system to stabilize by immersing the working electrode in the test solution and measuring the OCP until a steady-state potential is reached (typically 30-60 minutes). This stable potential is the corrosion potential (Ecorr).[10]
-
-
Potentiodynamic Polarization Scan:
-
Initiate the potentiodynamic polarization scan.
-
The potential is typically scanned from a potential more negative than Ecorr (e.g., -250 mV vs. Ecorr) to a potential more positive than Ecorr (e.g., +250 mV vs. Ecorr).[11]
-
A slow scan rate (e.g., 0.167 to 1 mV/s) is generally used to ensure the system is in a quasi-steady state.[11]
-
The software will record the current response as a function of the applied potential.
-
-
Data Analysis:
-
The resulting data is plotted as potential (E) versus the logarithm of the current density (log i). This is known as the Tafel plot.
-
Perform Tafel extrapolation on the linear portions of the anodic and cathodic branches of the polarization curve.[5] The intersection of the extrapolated lines gives the corrosion potential (Ecorr) and the corrosion current density (icorr).[5]
-
Determine the anodic (βa) and cathodic (βc) Tafel slopes from the slopes of the linear regions.
-
Calculate the inhibition efficiency (IE%) and the corrosion rate (CR) using the obtained icorr values.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the potentiodynamic polarization technique.
Caption: Experimental workflow for potentiodynamic polarization.
Caption: Logical relationship of potentiodynamic polarization.
References
- 1. corrosionpedia.com [corrosionpedia.com]
- 2. Potentiodynamic polarization [corrosion-doctors.org]
- 3. researchgate.net [researchgate.net]
- 4. The Tafel Equation: A guide to Electrochemical Kinetics - Macias Sensors [maciassensors.com]
- 5. Tafel Plot and Evans Diagram - PalmSens [palmsens.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Corrosion inhibitor efficiency [corrosion-doctors.org]
- 9. researchgate.net [researchgate.net]
- 10. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
Application of 4-amino-4H-1,2,4-triazole-3-thiol in the Synthesis of Schiff Bases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from 4-amino-4H-1,2,4-triazole-3-thiol and its analogues. The unique structural features of these compounds, particularly the presence of the azomethine group (-N=CH-), make them valuable scaffolds in medicinal chemistry and materials science. Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[1][2][3][4] The synthesis of Schiff bases from this compound is a straightforward and efficient method for generating molecular diversity and developing novel therapeutic agents.[5][6]
Synthetic Applications and Biological Significance
Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[2] In this context, the 4-amino group of the triazole core serves as the primary amine, which reacts with various aromatic or heterocyclic aldehydes to yield the corresponding Schiff bases. The resulting compounds incorporate the 1,2,4-triazole-3-thiol moiety, a pharmacophore known for its diverse biological activities, and the imine functionality, which is crucial for their bioactivity.[7][8]
The synthesized Schiff bases have been extensively evaluated for their therapeutic potential. Numerous studies have reported their significant antimicrobial activity against a spectrum of bacteria and fungi, including drug-resistant strains.[5][7][9][10] The mechanism of action is often attributed to the azomethine group, which can interfere with cellular processes. Furthermore, these compounds have been investigated as anticancer, anticonvulsant, and anti-inflammatory agents.[3][4]
Experimental Protocols
This section details the generalized and specific protocols for the synthesis of Schiff bases from this compound derivatives.
General Protocol for the Synthesis of Schiff Bases
A versatile and widely adopted method for the synthesis of Schiff bases from this compound involves the condensation reaction with a suitable aldehyde in an alcoholic solvent, often with an acid catalyst.
Materials:
-
4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (1 equivalent)
-
Substituted aromatic or heterocyclic aldehyde (1 equivalent)
-
Ethanol or Methanol
-
Glacial acetic acid or concentrated sulfuric acid (catalytic amount)
Procedure:
-
Dissolve the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in a minimal amount of hot ethanol or methanol in a round-bottom flask.
-
In a separate flask, dissolve the aldehyde in ethanol.
-
Add the aldehydic solution to the triazole solution with constant stirring.
-
Add a few drops of glacial acetic acid or concentrated sulfuric acid to catalyze the reaction.[11][12]
-
Reflux the reaction mixture for a period ranging from 1 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the pure Schiff base.[11]
Example Protocol: Synthesis of 4-((4-chlorobenzylidene)amino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol
This protocol is adapted from the synthesis of a specific Schiff base to illustrate the practical application of the general method.[7][13]
Materials:
-
4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol (0.01 mol)
-
p-chlorobenzaldehyde (0.01 mol)
-
Ethanol
-
Concentrated sulfuric acid (4-5 drops)
Procedure:
-
A hot ethanolic solution of 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol (0.01 mol) was prepared.
-
To a hot ethanolic solution of p-chlorobenzaldehyde (0.01 mol), 4-5 drops of concentrated sulfuric acid were added.
-
The triazole solution was added to the aldehyde solution in small portions with vigorous shaking.
-
The mixture was refluxed for 3 hours.
-
The resulting brownish-yellow solid that precipitated was collected by filtration, washed with cold ethanol, and recrystallized from hot ethanol to yield the pure product.[13]
Data Presentation
The following tables summarize key quantitative data from the synthesis and biological evaluation of various Schiff bases derived from this compound and its analogues.
Table 1: Synthesis and Physicochemical Data of Selected Schiff Bases
| Compound ID | Aldehyde Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| HL | Benzaldehyde | Ethanol | Acetic acid | 3 | - | - | [11] |
| 4a | Cinnamaldehyde | Ethanol | Conc. H₂SO₄ | 3 | - | - | [7][13] |
| 4b | Vanillin | Ethanol | Conc. H₂SO₄ | - | - | - | [7][13] |
| 4c | p-chlorobenzaldehyde | Ethanol | Conc. H₂SO₄ | 3 | - | - | [7][13] |
| RO1 | 4-methylbenzaldehyde | Anhydrous ethanol | - | - | 81 | 227-230 | [5] |
| RO4 | 4-methoxybenzaldehyde | Anhydrous ethanol | - | - | 53 | 189-192 | [5] |
| 2d | 4-methylbenzaldehyde | - | - | - | - | - | [14] |
| 2f | 4-cyanobenzaldehyde | - | - | - | - | - | [14] |
Table 2: Antimicrobial Activity of Selected Schiff Bases (Zone of Inhibition in mm)
| Compound ID | S. aureus | E. coli | C. albicans | A. flavus | Reference |
| 4a | 15 | 13 | 14 | 12 | [7] |
| 4b | 18 | 16 | 17 | 15 | [7] |
| 4c | 20 | 18 | 19 | 17 | [7] |
| Ofloxacin | 25 | 22 | - | - | [7] |
| Fluconazole | - | - | 24 | 21 | [7] |
Table 3: Antifungal Activity of Selected Schiff Bases (MIC in µg/mL)
| Compound ID | C. albicans |
| RO1 | >1000 |
| RO4 | 62.5 |
| Fluconazole | 0.125-1 |
Visualizations
General Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the formation of Schiff bases from this compound.
Caption: General workflow for the synthesis of Schiff bases.
Logical Relationship of Components
This diagram shows the logical connection between the starting materials, the key functional group formation, and the resulting product.
Caption: Logical flow of the Schiff base synthesis.
Experimental Workflow for Antimicrobial Screening
The following diagram outlines a typical workflow for evaluating the antimicrobial activity of the synthesized Schiff bases.
Caption: Workflow for antimicrobial activity screening.
References
- 1. nbinno.com [nbinno.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nepjol.info [nepjol.info]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol [pharmacia.pensoft.net]
- 11. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 4-amino-4H-1,2,4-triazole-3-thiol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives as versatile ligands in coordination chemistry. The unique structural features of this triazole, particularly its potential for thione-thiol tautomerism and the presence of multiple donor atoms (N and S), make it an excellent candidate for the synthesis of a wide array of metal complexes with diverse applications.
Introduction to this compound
This compound is a heterocyclic compound that has garnered significant interest in the field of coordination chemistry. Its ability to act as a bidentate or even polydentate ligand, coordinating with metal ions through its sulfur and nitrogen atoms, allows for the formation of stable chelate rings. This has led to the development of numerous coordination complexes with transition metals such as Ni(II), Cu(II), Zn(II), Cd(II), Co(II), and others. These complexes have been extensively studied for their potential applications in various fields, including medicinal chemistry, catalysis, and materials science.
Derivatives of this compound, especially Schiff bases formed by the condensation of the 4-amino group with various aldehydes, have also been widely explored. These modifications allow for the fine-tuning of the electronic and steric properties of the ligand, which in turn influences the geometry and stability of the resulting metal complexes and their subsequent biological activities.
Coordination Chemistry and Structural Aspects
This compound typically coordinates to metal ions in a bidentate fashion through the exocyclic sulfur atom of the thiol group and a nitrogen atom from the 4-amino group. This coordination mode results in the formation of a stable five-membered chelate ring.[1] The geometry of the resulting complexes can vary, with tetrahedral, square planar, and octahedral arrangements being the most common, depending on the metal ion and the stoichiometry of the reaction.[2][3]
Applications in Drug Development
The metal complexes of this compound and its derivatives have shown promising biological activities, making them attractive candidates for drug development.
-
Antimicrobial Activity: A significant body of research has demonstrated the antibacterial and antifungal properties of these complexes. The chelation of the metal ion can enhance the antimicrobial activity of the ligand, likely due to increased lipophilicity, which facilitates the transport of the compound across microbial cell membranes.
-
Anticancer Activity: Certain metal complexes of this ligand have exhibited significant cytotoxicity against various cancer cell lines. For instance, cadmium(II) and zinc(II) complexes of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown notable activity against the MCF-7 breast cancer cell line.[4]
-
Antituberculosis Activity: Derivatives of this compound have also been investigated for their potential as antituberculosis agents.
Data Presentation
Table 1: Key FTIR Spectral Data of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its Metal Complexes (cm⁻¹)
| Compound | ν(N-H) of NH₂ | ν(S-H) | ν(C=N) (triazole) | ν(C-S) | ν(M-N) | ν(M-S) |
| Ligand (C₈H₈N₄S) | 3250, 3213 | 2736 | 1645 | 673 | - | - |
| [Ni(L)₂] | 3111 | - | 1639 | 690 | 505 | 435 |
| [Co(L)₂] | 3194 | - | 1635 | 686 | 501 | 459 |
| [Cd(L)₂] | 3199 | - | 1624 | 692 | 509 | 441 |
| [Zn(L)₂] | - | - | - | - | - | - |
L represents the deprotonated form of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Data compiled from reference[4].
Table 2: ¹H NMR Spectral Data (δ, ppm) of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its Metal Complexes in DMSO-d₆
| Compound | δ(NH₂) | δ(SH) | δ(Aromatic-H) | δ(NH) (in complex) |
| Ligand (C₈H₈N₄S) | 5.83 (s, 2H) | 13.97 (s, 1H) | 7.51-8.05 (m, 5H) | - |
| [Ni(L)₂] | 3.98 (s, 2H) | - | 7.48-8.03 (m, 10H) | 10.79 (s, 1H) |
| [Co(L)₂] | 3.78 (s, 2H) | - | 7.50-8.04 (m, 10H) | 10.58 (s, 1H) |
| [Cd(L)₂] | 4.17 (s, 2H) | - | 7.50-8.06 (m, 10H) | 11.21 (s, 1H) |
| [Cr(L)₃] | 3.78 (s, 2H) | - | 7.52-8.06 (m, 15H) | 10.99 (s, 1H) |
| [Zn(L)₂] | 4.36 (s, 2H) | - | 7.50-8.03 (m, 10H) | 11.23 (s, 1H) |
L represents the deprotonated form of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Data compiled from reference[4].
Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Metal Complexes against MCF-7 Breast Cancer Cell Line
| Compound | IC₅₀ (µM) |
| [Cd(L)₂] | 28.45 ± 2.34 |
| [Zn(L)₂] | 52.57 ± 4.72 |
L represents the deprotonated form of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Data compiled from reference[4].
Table 4: Minimum Inhibitory Concentration (MIC, µg/mL) of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols
| Compound (Substituent) | S. aureus | B. subtilis | E. coli | S. typhi | C. albicans | A. niger |
| 4a (p-F) | >100 | >100 | >100 | >100 | >100 | >100 |
| 4b (p-Cl) | 55 | 62 | 69 | 75 | >100 | >100 |
| 4c (p-OH) | 16 | 20 | 41 | 49 | 89 | 95 |
| 4d (p-OCH₃) | 71 | 79 | 85 | 92 | >100 | >100 |
| 4e (p-Br) | 49 | 56 | 25 | 31 | 24 | 32 |
| 4f (p-NO₂) | 82 | 89 | 94 | >100 | >100 | >100 |
Data compiled from reference[5].
Experimental Protocols
Protocol 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol describes a multi-step synthesis starting from ethyl benzoate.[4]
Step 1: Synthesis of Benzoic Acid Hydrazide
-
Reflux a mixture of ethyl benzoate (100 mmol) and hydrazine hydrate (99%, 300 mmol) for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting white precipitate, wash with cold water, and recrystallize from ethanol.
Step 2: Synthesis of Potassium Dithiocarbazinate
-
Dissolve benzoic acid hydrazide (50 mmol) in absolute ethanol (100 mL) containing potassium hydroxide (50 mmol).
-
Cool the solution in an ice bath and add carbon disulfide (50 mmol) dropwise with constant stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
Dilute the mixture with dry ether and filter the precipitated potassium salt. Wash with ether and dry.
Step 3: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Reflux a suspension of the potassium dithiocarbazinate (20 mmol) and hydrazine hydrate (99%, 40 mmol) in distilled water (20 mL) for 3 hours.
-
During reflux, the color of the reaction mixture will change, and hydrogen sulfide gas will be evolved.
-
After reflux, dilute the homogeneous solution with 100 mL of cold water and acidify with a few drops of 35% HCl to precipitate the product.
-
Filter the white solid, wash thoroughly with cold water, and recrystallize from ethanol.
Protocol 2: General Procedure for the Synthesis of Metal Complexes
This protocol describes a general method for the synthesis of metal complexes of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[4]
-
Prepare an ethanolic solution of the appropriate metal salt (e.g., Nickel(II) chloride, Cobalt(II) chloride, Cadmium(II) chloride, Chromium(II) chloride, or Zinc(II) chloride).
-
Prepare an ethanolic solution of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Add the metal salt solution to the ligand solution in a 1:2 (metal:ligand) molar ratio.
-
Reflux the reaction mixture for two hours.
-
Cool the solution to room temperature to allow the formation of crystalline colored precipitates.
-
Filter the resulting solid, wash with hot ethanol, and dry. Recrystallize from ethanol if necessary.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT assay used to determine the cytotoxic activity of the synthesized complexes against a cancer cell line (e.g., MCF-7).[4]
-
Culture the MCF-7 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized complexes and a standard anticancer drug (as a positive control) for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for the synthesis, characterization, and application of metal complexes.
References
- 1. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - ProQuest [proquest.com]
- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 5. connectjournals.com [connectjournals.com]
Application Notes: Development of 4-amino-4H-1,2,4-triazole-3-thiol Based Agricultural Fungicides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-triazole nucleus is a fundamental scaffold in the development of a wide range of therapeutic and agrochemical agents.[1] Triazole-based compounds are among the most important systemic fungicides used in agriculture, primarily due to their broad-spectrum activity and high efficacy.[2][3] This class of fungicides acts by inhibiting a specific enzyme, C14-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] The disruption of ergosterol production leads to abnormal fungal growth and ultimately cell death.[4]
This document provides detailed application notes and protocols for the development of novel agricultural fungicides based on the 4-amino-4H-1,2,4-triazole-3-thiol scaffold. This particular subclass serves as a versatile intermediate for creating more complex heterocyclic systems and has shown significant biological activity.[1] We will cover the core mechanism of action, detailed protocols for synthesis and biological evaluation, and a summary of structure-activity relationship (SAR) data.
Section 1: Mechanism of Action
Triazole fungicides are demethylation inhibitors (DMIs). Their primary mode of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol in fungi.[4][5] Ergosterol is a vital component of the fungal cell membrane, regulating its fluidity and permeability.[6] By inhibiting its synthesis, triazole fungicides disrupt membrane integrity, impair fungal growth, and prevent proliferation.[3][6] This targeted mechanism provides high efficacy against a wide range of fungal pathogens affecting field crops, vegetables, and fruits.[6]
Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of triazole fungicides.
Section 2: Synthesis Protocols
The synthesis of this compound derivatives often involves a multi-step process. A common and effective route starts from substituted benzoic acids, proceeds through a thiocarbohydrazide intermediate, and culminates in the formation of the triazole core. This core can then be further modified, for example, by condensation with various aldehydes to form Schiff bases, allowing for extensive SAR studies.[7]
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 2.1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Core Scaffold)
This protocol is adapted from literature procedures for the fusion of a benzoic acid derivative with thiocarbohydrazide.[7]
Materials:
-
Substituted benzoic acid (10 mmol)
-
Thiocarbohydrazide (10 mmol)
-
Sand bath or heating mantle
-
Round bottom flask (50 mL)
-
Reflux condenser
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10%)
-
Hydrochloric acid (HCl) solution (10%)
Procedure:
-
Grind equimolar quantities of the substituted benzoic acid and thiocarbohydrazide into a fine powder.
-
Transfer the mixture to a 50 mL round bottom flask.
-
Heat the mixture gently in a sand bath or using a heating mantle. The temperature should be raised gradually to just above the melting point of the benzoic acid derivative.
-
Continue heating for approximately 20-30 minutes, during which water vapor will evolve.
-
Allow the reaction mixture to cool to room temperature. The resulting solid mass is the crude product.
-
To purify, dissolve the crude solid in a 10% NaOH solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with a 10% HCl solution until precipitation is complete.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry.
-
Recrystallize the product from ethanol to obtain the pure 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol.
Protocol 2.2: Synthesis of Schiff Base Derivatives
This protocol describes the condensation of the triazole core with an aromatic aldehyde.[7]
Materials:
-
4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol (5 mmol)
-
Substituted aromatic aldehyde (5 mmol)
-
Ethanol (20 mL)
-
Concentrated sulfuric acid (2-3 drops)
-
Round bottom flask (50 mL)
-
Reflux condenser
Procedure:
-
Suspend the 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol (5 mmol) in 20 mL of ethanol in a 50 mL round bottom flask.
-
Add the equimolar amount of the substituted aromatic aldehyde (5 mmol) to the suspension.
-
Heat the mixture gently until a clear solution is obtained.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Attach a reflux condenser and reflux the solution for 6-8 hours on a water bath.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath.
-
Filter the precipitated solid, wash with cold ethanol, and dry.
-
Recrystallize the final product from a suitable solvent (e.g., a mixture of DMF and ethanol) to yield the pure Schiff base derivative.
Section 3: Biological Evaluation Protocols
The primary method for evaluating the efficacy of new fungicidal compounds is to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[1]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of fungicides.
Protocol 3.1: In Vitro Antifungal Screening (Broth Microdilution Method)
Materials:
-
Synthesized triazole derivatives
-
Standard fungicide (e.g., Ketoconazole, Tebuconazole) for positive control
-
Fungal strains (e.g., Aspergillus niger, Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the fungal strain on Potato Dextrose Agar (PDA) for 5-7 days. Prepare a spore suspension in sterile saline solution containing 0.05% Tween 80. Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in PDB to achieve a final concentration of 10^5 CFU/mL for inoculation.
-
Compound Preparation: Prepare stock solutions of the synthesized compounds and the standard fungicide in DMSO at a concentration of 1000 µg/mL.
-
Plate Setup:
-
Add 100 µL of sterile PDB to each well of a 96-well plate.
-
Add 100 µL of the stock compound solution to the first well of a row and perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient (e.g., 500 µg/mL down to ~0.98 µg/mL).
-
Prepare a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Inoculation: Add 10 µL of the prepared fungal inoculum (10^5 CFU/mL) to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 28°C for 48-72 hours.
-
Result Determination: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[1]
Section 4: Structure-Activity Relationship (SAR) and Data
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents.[1] SAR studies are critical for optimizing the fungicidal potency.
Key SAR Observations:
-
Substituents on the 5-Phenyl Ring: Electron-withdrawing groups, such as halogens (-Cl, -F, -Br), on the phenyl ring at the C5 position of the triazole often enhance antifungal activity.[1][7]
-
Modifications at the 4-Amino Group: The formation of Schiff bases by reacting the 4-amino group with various substituted benzaldehydes is a common strategy to modulate activity. The electronic properties of the substituents on the benzaldehyde ring play a crucial role.
-
Electron-donating groups (e.g., -OH, -OCH3) on the benzylideneamino moiety may enhance activity against certain fungal species, while electron-withdrawing groups (-Cl, -NO2) can also lead to potent compounds.[1][8]
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity (MIC in µg/mL) of selected this compound derivatives against various fungal species as reported in the literature.
Table 1: Antifungal Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives. [7] Data reported against Microsporum gypseum.
| Compound ID | 5-Phenyl Substituent | 4-Benzylideneamino Substituent | MIC (µg/mL) |
| 5b | H | 2-OH | 15.62 |
| 5c | H | 4-OH | 15.62 |
| 5d | H | 2-Cl | 15.62 |
| 5e | H | 4-Cl | 15.62 |
| 5m | 4-F | 2-Cl | 15.62 |
| 5n | 4-F | 4-Cl | 15.62 |
| Ketoconazole | - (Standard) | - | 31.25 |
Table 2: Antifungal Activity of 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols. [8]
| Compound ID | 4-Benzylideneamino Substituent | Target Fungus | MIC (µg/mL) |
| 4e | 4-Br | C. albicans | 24 |
| 4e | 4-Br | A. niger | 32 |
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 3. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
Application Notes and Protocols for the Analytical Determination of 4-amino-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 4-amino-4H-1,2,4-triazole-3-thiol, a versatile heterocyclic compound with significant interest in medicinal chemistry and drug development. The following protocols are designed to offer robust and reliable analytical approaches for its characterization in various matrices.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method provides a sensitive and specific approach for the quantification of this compound, particularly in biological samples, by employing pre-column derivatization with a thiol-reactive fluorescent probe. This protocol is adapted from a validated method for a structurally similar compound, 3-amino-5-mercapto-1,2,4-triazole.[1]
Experimental Protocol
1.1. Sample Preparation (Serum Example)
-
To 100 µL of serum sample, add 10 µL of 50 mM tributylphosphine (TBP) in dimethylformamide (DMF) to reduce any disulfide bonds.
-
Vortex the mixture and incubate at room temperature for 30 minutes.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new microcentrifuge tube.
1.2. Derivatization
-
To the supernatant, add 20 µL of 10 mM monobromobimane (MBB) in acetonitrile.
-
Vortex and incubate the mixture in the dark at room temperature for 15 minutes.
-
Terminate the reaction by adding 10 µL of 1 M HCl.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
1.3. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50-10% B (linear gradient)
-
25-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 380 nm, Emission at 480 nm.
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 0.78 - 50 µg/mL | [1] |
| Limit of Detection (LOD) | 0.05 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | Estimated |
| Recovery | >90% | Estimated |
| Inter-day Precision (RSD) | <15% | [2] |
| Intra-day Precision (RSD) | <9% | [2] |
Note: LOD, LOQ, and Recovery values are based on the similar compound 3-amino-5-mercapto-1,2,4-triazole and may require validation for this compound.
Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An LC-MS/MS method offers high selectivity and sensitivity for the quantification of this compound, making it suitable for complex matrices and low concentration levels. The following protocol is a proposed method based on established procedures for similar thiol-containing analytes and triazole metabolites.[2][3][4]
Experimental Protocol
2.1. Sample Preparation
-
For biological fluids, perform a protein precipitation step using a 3:1 ratio of acetonitrile to sample.
-
Vortex and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2.2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes should be optimized to ensure good separation from matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 117.0 (M+H)+
-
Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would involve the loss of NH2, SH, or parts of the triazole ring.
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Data Presentation
| Parameter | Expected Value |
| Linearity Range | pg/mL to µg/mL |
| Limit of Detection (LOD) | Low pg/mL |
| Limit of Quantification (LOQ) | Mid-high pg/mL |
| Recovery | >85% |
| Precision (RSD) | <15% |
Note: These are expected performance characteristics and require full method validation.
Logical Relationship for Method Development
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be a simpler, more accessible method for the quantification of this compound, particularly for pure samples or simple mixtures. The presence of the triazole ring and thione/thiol group suggests UV absorbance.
Experimental Protocol
3.1. Standard Preparation
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol or methanol).
-
Perform serial dilutions to prepare a set of calibration standards of decreasing concentrations.
3.2. Measurement
-
Record the UV-Vis spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of each calibration standard and the unknown sample at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
Data Presentation
| Parameter | To Be Determined |
| λmax | Experimentally Determined |
| Molar Absorptivity (ε) | Calculated from Calibration Curve |
| Linearity Range | Experimentally Determined |
| Limit of Detection (LOD) | Experimentally Determined |
Experimental Workflow
Electrochemical Methods
Electrochemical methods can offer a rapid and cost-effective approach for the detection of this compound, leveraging the electrochemical activity of the thiol group. A protocol for a differential pulse voltammetry (DPV) method is proposed below.
Experimental Protocol
4.1. Electrode and Electrolyte Preparation
-
Use a glassy carbon electrode (GCE) as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Prepare a suitable supporting electrolyte, such as a phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0).
-
Polish the GCE with alumina slurry, sonicate in ethanol and water, and dry before use.
4.2. Measurement
-
Prepare a series of standard solutions of this compound in the supporting electrolyte.
-
Record the differential pulse voltammogram for each standard and the sample solution.
-
Scan the potential over a range where the thiol group is expected to oxidize (e.g., +0.2 V to +1.0 V).
-
Measure the peak current for each concentration.
-
Construct a calibration curve of peak current versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
Data Presentation
| Parameter | To Be Determined |
| Oxidation Potential | Experimentally Determined |
| Linearity Range | Experimentally Determined |
| Limit of Detection (LOD) | Experimentally Determined |
Signaling Pathway Analogy
References
- 1. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-amino-4H-1,2,4-triazole-3-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for the synthesis of this compound are:
-
Method A: From a Carboxylic Acid Hydrazide and Carbon Disulfide. This route typically involves the reaction of a carboxylic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a dithiocarbazate or a 1,3,4-oxadiazole intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the final product.[1][2][3]
-
Method B: From Thiocarbohydrazide and a Carboxylic Acid. This method involves the direct condensation of thiocarbohydrazide with a suitable carboxylic acid, often by heating the reactants together, sometimes without a solvent.[1] For the synthesis of the parent compound, formic acid is commonly used.
Q2: What is a typical yield for the synthesis of this compound derivatives?
A2: Yields for the synthesis of this compound and its derivatives can vary significantly based on the chosen synthetic route and the specific reaction conditions. For substituted derivatives, yields are often reported in the range of 60% to over 90%.[2][4] For instance, a 5-pyridin-3-yl derivative has been synthesized with a reported yield of 78%. The yield of the parent compound is also influenced by the purity of reagents and the efficiency of the purification process.
Q3: What are the key reaction parameters to control for maximizing the yield?
A3: To maximize the yield, it is crucial to control the following parameters:
-
Stoichiometry of Reactants: The molar ratio of the reactants is critical. An excess of one reactant, such as hydrazine hydrate in the cyclization step, may be used to drive the reaction to completion.[2]
-
Reaction Temperature: The optimal temperature depends on the specific method. For instance, the fusion method involving thiocarbohydrazide and a carboxylic acid requires high temperatures to proceed efficiently.[1] For other methods, refluxing in a suitable solvent is common.
-
Reaction Time: The duration of the reaction should be sufficient for completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[2]
-
Choice of Base and Solvent: In methods utilizing a base, such as potassium hydroxide, its concentration and the choice of solvent (e.g., ethanol) can significantly impact the reaction rate and yield.[3]
Q4: How can I purify the final product to improve yield and purity?
A4: Recrystallization is the most common method for purifying this compound. Ethanol is a frequently used solvent for this purpose.[2] To maximize the yield during purification, it is important to choose a solvent in which the compound is sparingly soluble at low temperatures and highly soluble at high temperatures. Careful filtration and washing of the crystals are also essential to minimize product loss. For some derivatives, column chromatography may be employed for purification.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC to ensure it has gone to completion. - Extend the reaction time if necessary. - Ensure the reaction temperature is maintained at the optimal level throughout the process. |
| Incorrect Stoichiometry | - Carefully verify the molar ratios of all reactants before starting the experiment. - Consider using a slight excess of a key reactant, like hydrazine hydrate, to push the equilibrium towards the product.[2] |
| Degradation of Reagents | - Use high-purity, dry reagents. Hydrazine hydrate, in particular, can absorb water and carbon dioxide from the atmosphere. - Store reagents under appropriate conditions (e.g., in a desiccator). |
| Suboptimal pH | - In methods involving a basic or acidic catalyst, ensure the pH of the reaction mixture is within the optimal range. |
| Inefficient Cyclization | - For the two-step method, ensure the intermediate (dithiocarbazate or oxadiazole) is correctly formed before proceeding with the cyclization step. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | - Ensure the reaction goes to completion by optimizing reaction time and temperature. - Purify the crude product thoroughly using recrystallization. Multiple recrystallizations may be necessary. |
| Formation of Side Products | - Thiadiazole Formation: In some synthesis routes, the formation of a 1,3,4-thiadiazole isomer can be a competing reaction.[6] Careful control of reaction conditions, such as temperature and the order of reagent addition, can help minimize this. - Oxidation of Thiol: The thiol group can be susceptible to oxidation, especially during workup and purification. Working under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. - Polymerization: Under harsh conditions, unwanted polymerization can occur. Avoid excessively high temperatures or prolonged reaction times. |
| Contamination from Glassware or Solvents | - Use clean, dry glassware. - Use high-purity, anhydrous solvents. |
Quantitative Data Presentation
Table 1: Reported Yields for Substituted this compound Derivatives
| Substituent at C5 | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 4-Methoxyphenyl | 4-Methoxybenzoic acid hydrazide, CS₂, KOH, Hydrazine hydrate | Microwave irradiation | 68 | [2] |
| 4-Chlorophenyl | 4-Chlorobenzoic acid hydrazide, CS₂, KOH, Hydrazine hydrate | Microwave irradiation | 65 | [2] |
| 4-Bromophenyl | 4-Bromobenzoic acid hydrazide, CS₂, KOH, Hydrazine hydrate | Microwave irradiation | 70 | [2] |
| 4-Nitrophenyl | 4-Nitrobenzoic acid hydrazide, CS₂, KOH, Hydrazine hydrate | Microwave irradiation | 62 | [2] |
| Furan-2-yl | Furan-2-carboxylic acid hydrazide, Hydrazine hydrate | Reflux | Not Specified | [7] |
| Benzyl | Phenylacetic acid hydrazide, Hydrazine hydrate | Reflux | 53 | [7] |
| Pyridin-4-yl | Isonicotinic acid hydrazide, CS₂, KOH, Hydrazine hydrate | Reflux in ethanol | Not Specified | [3] |
Experimental Protocols
Method A: Synthesis from Carboxylic Acid Hydrazide and Carbon Disulfide (General Procedure)
-
Formation of the Intermediate:
-
Dissolve the starting carboxylic acid hydrazide in ethanol.
-
Add an equimolar amount of potassium hydroxide dissolved in ethanol.
-
To this mixture, add a slight excess of carbon disulfide dropwise while stirring.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and either collect the precipitated potassium dithiocarbazinate salt or proceed directly to the next step. Alternatively, acidification may precipitate the corresponding 1,3,4-oxadiazole-2-thiol.[2]
-
-
Cyclization to form this compound:
-
To the intermediate from the previous step, add an excess of hydrazine hydrate.
-
Reflux the mixture in ethanol for several hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Neutralize the solution with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Filter the solid, wash it with cold water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[2]
-
Method B: Synthesis from Thiocarbohydrazide and Formic Acid (General Procedure)
-
Reaction:
-
In a round-bottom flask, mix equimolar amounts of thiocarbohydrazide and formic acid.
-
Heat the mixture, often without a solvent, at a high temperature (e.g., in an oil bath) for several hours.[1] The reaction can also be performed under reflux in a suitable solvent.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture.
-
The solid product is then typically washed with hot water to remove any unreacted starting materials.[1]
-
The crude product is collected by filtration and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
-
Mandatory Visualizations
Caption: Synthesis of this compound via the carboxylic acid hydrazide route.
Caption: Synthesis of this compound via the thiocarbohydrazide route.
Caption: General experimental workflow for the synthesis and purification.
Caption: A troubleshooting decision tree for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. connectjournals.com [connectjournals.com]
- 4. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 5. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-amino-4H-1,2,4-triazole-3-thiol and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
The most frequently employed purification techniques are recrystallization and column chromatography.[1] Due to the polar nature of the amino and thiol groups, special consideration for solvent systems is often necessary. Acid-base extraction can also be a viable method to remove non-polar impurities.
Q2: How can I assess the purity of my purified compound?
Purity is commonly assessed using a combination of techniques. Thin Layer Chromatography (TLC) provides a quick qualitative check.[2] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is often used.[1] The structure and identity of the purified compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][3][4][5] Elemental analysis can also confirm the compound's composition.[1]
Q3: My purified this compound is colored. How can I remove the colored impurities?
Colored impurities can sometimes be removed by recrystallization, potentially with the addition of a small amount of activated charcoal.[1][6] The solution containing the dissolved compound is briefly boiled with charcoal and then hot filtered to remove the charcoal and adsorbed impurities before crystallization.[6] However, use activated charcoal judiciously as it can also adsorb the desired product, leading to lower yields.[1]
Q4: What are some common impurities I might encounter?
Common impurities can include unreacted starting materials such as thiocarbohydrazide or carboxylic acids, as well as side-products from the synthesis.[2][3] For instance, in syntheses starting from 1,3,4-oxadiazoles, the unreacted oxadiazole can be an impurity.[2][7] Depending on the reaction conditions, dimers or oxidation products (disulfides) might also be present.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Low recovery | The compound is too soluble in the chosen solvent, even at low temperatures.[8] | Try a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. Adding a non-polar co-solvent like hexane to a more polar solvent like ethanol can induce precipitation.[8] |
| Too much solvent was used to dissolve the crude product.[8] | Use the minimum amount of hot solvent required to fully dissolve the compound.[8] You can try to evaporate some solvent from the mother liquor to recover more product.[6] | |
| Compound "oils out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent.[6] | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[6][9] Alternatively, use a solvent with a lower boiling point. |
| The solution is supersaturated with impurities. | Try pre-purification with another technique like a simple column or an acid-base wash to remove some impurities before recrystallization. | |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used).[9] | Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6] |
| Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6] | ||
| The chosen solvent is not appropriate for crystallization. | Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but sparingly when cold.[6] |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Compound streaks on the TLC plate/column | The compound is highly polar and interacts strongly with the silica gel.[8] | Increase the polarity of the mobile phase. For example, add a small amount of methanol to an ethyl acetate/hexane eluent.[8] |
| The compound is acidic or basic and is interacting with the slightly acidic silica gel. | Add a small amount of a modifier to your eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds like this compound, a small amount of triethylamine or ammonia can improve the peak shape.[8] | |
| Poor separation of the desired compound from impurities | The chosen mobile phase does not provide adequate resolution. | Systematically vary the solvent composition of the mobile phase. If using a mixed solvent system, try different ratios. |
| Compound is not soluble in the mobile phase | The eluent system is not polar enough. | Try more polar solvent systems. A gradient of methanol in dichloromethane or chloroform can be effective for highly polar compounds.[8] |
| Use a "dry loading" technique: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be added to the top of the column.[8] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound or its derivative. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved. Add more ethanol dropwise if necessary to achieve complete dissolution.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).[6]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[6][8]
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities. The 4-amino group of the target compound will likely be protonated and move to the aqueous phase.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., concentrated ammonium hydroxide or 10% NaOH) until the solution is basic, which will precipitate the purified compound.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and then dry the product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 5. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. connectjournals.com [connectjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol?
The most common and established method for synthesizing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol involves a three-step process[1][2][3]:
-
Formation of Benzoic Acid Hydrazide: Reaction of a benzoic acid ester (e.g., methyl benzoate) with hydrazine hydrate.
-
Synthesis of Potassium 3-benzoyl-dithiocarbazate: The benzoic acid hydrazide is then treated with carbon disulfide in the presence of a strong base, typically potassium hydroxide, in an alcoholic solvent.
-
Cyclization to the Triazole: The intermediate potassium salt is cyclized by refluxing with an excess of hydrazine hydrate.
Q2: What are the critical reaction parameters to control during the synthesis?
Successful synthesis relies on the careful control of several parameters:
-
Temperature: Particularly during the formation of the dithiocarbazinate salt and the final cyclization step.
-
Stoichiometry: The molar ratios of reactants, especially hydrazine hydrate and carbon disulfide, are crucial.
-
Reaction Time: Ensuring each step proceeds to completion without the formation of degradation products.
-
Purity of Reagents and Solvents: Using high-purity starting materials and anhydrous solvents can significantly impact the yield and purity of the final product.
Q3: How is the final product typically purified?
The most frequently cited method for purification is recrystallization from ethanol.[2][3] This method is generally effective in removing unreacted starting materials and most common byproducts.
Troubleshooting Guides
Problem 1: Low Yield of the Final Product
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete formation of benzoic acid hydrazide | Ensure the reaction between the benzoate ester and hydrazine hydrate goes to completion. Monitor the reaction by TLC. Consider extending the reflux time if necessary. |
| Decomposition of the dithiocarbazinate intermediate | The potassium dithiocarbazinate salt can be unstable. It is often recommended to use it in the subsequent step without extensive purification.[1][2] Ensure the reaction temperature during its formation is kept low and avoid prolonged exposure to heat. |
| Suboptimal stoichiometry of hydrazine hydrate in cyclization | An excess of hydrazine hydrate is typically used for the cyclization step. Ensure the correct molar ratio is used as specified in the protocol. |
| Loss of product during workup and purification | The product has some solubility in cold water. When precipitating the product by acidification, ensure the solution is sufficiently cooled.[2] Minimize the volume of solvent used for recrystallization to avoid significant product loss. |
| Side reaction forming 5-phenyl-1,3,4-thiadiazol-2-amine | Under certain conditions, the intermediate may cyclize to form a thiadiazole derivative instead of the desired triazole. This can be influenced by the reaction conditions in the cyclization step. Using a sufficient excess of hydrazine hydrate and controlling the temperature can favor the formation of the 1,2,4-triazole. |
Problem 2: Impure Final Product (Presence of Side Products)
Common Impurities and Mitigation Strategies:
| Impurity | Identification | Prevention and Removal |
| Unreacted Benzoic Acid Hydrazide | Can be detected by TLC or ¹H NMR spectroscopy. | Ensure the reaction with carbon disulfide proceeds to completion. Can be removed by recrystallization from ethanol. |
| 5-phenyl-1,3,4-thiadiazol-2-amine | This common byproduct has a different chemical shift in ¹H NMR compared to the desired product.[4] | This side product can form during the cyclization step. To minimize its formation, ensure a sufficient excess of hydrazine hydrate is used and maintain careful temperature control during the reaction. Recrystallization from ethanol can help in its separation. |
| Oxidation Products | The thiol group is susceptible to oxidation, which can lead to the formation of disulfide byproducts. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Store the final product under inert conditions and away from light. |
Experimental Protocols
Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Step 1: Synthesis of Benzoic Acid Hydrazide
-
To a solution of methyl benzoate (0.1 mol) in absolute ethanol, add hydrazine hydrate (0.2 mol).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture in an ice bath to crystallize the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain benzoic acid hydrazide.
-
-
Step 2: Synthesis of Potassium 3-benzoyl-dithiocarbazate
-
Dissolve benzoic acid hydrazide (0.1 mol) in cold absolute ethanol containing potassium hydroxide (0.15 mol).
-
To this cooled and stirring solution, add carbon disulfide (0.15 mol) dropwise, maintaining the temperature below 10°C.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours.
-
The precipitated potassium salt is filtered, washed with cold anhydrous ether, and used directly in the next step.[1][2]
-
-
Step 3: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Suspend the potassium 3-benzoyl-dithiocarbazate (0.1 mol) in water.
-
Add an excess of hydrazine hydrate (0.2-0.3 mol).
-
Reflux the mixture for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed.
-
Cool the reaction mixture and dilute with cold water.
-
Acidify the solution with dilute hydrochloric acid or acetic acid to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol.
-
Data Presentation
Table 1: Summary of Typical Reaction Conditions and Yields
| Step | Key Reactants | Solvent | Temperature | Time | Typical Yield (%) | Reference |
| 1 | Methyl benzoate, Hydrazine hydrate | Absolute Ethanol | Reflux | 4-6 h | >80 | [5] |
| 2 | Benzoic acid hydrazide, CS₂, KOH | Absolute Ethanol | <10°C then RT | 12-18 h | >90 | [5] |
| 3 | Potassium dithiocarbazate, Hydrazine hydrate | Water | Reflux | 4-6 h | 60-80 | [2][3] |
Visualizations
Caption: Experimental workflow for the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 4. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Overcoming solubility issues of 4-amino-4H-1,2,4-triazole-3-thiol in biological assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the use of 4-amino-4H-1,2,4-triazole-3-thiol in biological assays, with a core focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in biological assays?
A1: this compound is a heterocyclic organic compound containing a triazole ring, an amino group, and a thiol group. The relevance of studying 1,2,4-triazole derivatives is driven by their broad application potential in the pharmaceutical and agrochemical industries.[1] Like many small organic molecules developed in drug discovery, it is characterized by low aqueous solubility. This poor solubility presents a significant challenge for in vitro and in vivo assays, as the compound may precipitate out of the aqueous buffer or cell culture medium, leading to inaccurate and unreliable experimental results.[2][3]
Q2: What is the best initial solvent to prepare a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[3][4][5] It can dissolve a wide range of organic and inorganic compounds and is miscible with water.[4][6][7] For compounds that are difficult to dissolve, other organic solvents like ethanol, dimethylformamide (DMF), or a green alternative like Cyrene™ may be considered, but their compatibility with the specific assay must be verified.[3][4][5]
Q3: What is the maximum final concentration of DMSO that is safe for cells in culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, as it can be toxic to cells. A general rule of thumb is to keep the final DMSO concentration at or below 0.1% for most cell lines, especially for long-term assays.[8][9] Many robust cell lines can tolerate up to 0.5% or even 1% DMSO for shorter exposure times, but this must be determined empirically for your specific cell line.[8][10][11] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[8]
Troubleshooting Guide: Compound Precipitation
This guide addresses the common problem of this compound precipitating out of solution when being introduced to aqueous experimental media.
Issue 1: Immediate Precipitation Upon Dilution
Q: I dissolved the compound in 100% DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I fix it?
A: This is a common phenomenon known as "solvent shock" or "crashing out."[2][12] It occurs when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous solution where it has poor solubility.[12] The sudden change in solvent polarity causes the compound to fall out of solution.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit.[2] | Decrease the final working concentration. Perform a preliminary solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution / "Solvent Shock" | Adding a concentrated stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[2][12] | Perform a serial or intermediate dilution. First, dilute the DMSO stock into a small volume of serum-free media or PBS. Then, add this intermediate dilution to the final volume of complete media.[5] |
| Method of Addition | Pipetting the stock solution directly into the media without mixing allows for localized high concentrations that precipitate before dispersal. | Add the compound solution drop-wise into the vortex of the media while gently swirling or vortexing. This promotes rapid dispersal.[2][5] |
| Low Temperature of Media | The solubility of most compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation.[2][12] | Always use pre-warmed (37°C) cell culture media for dilutions.[2][5] |
Issue 2: Delayed Precipitation in the Incubator
Q: The media containing my compound looked clear initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What is happening?
A: Delayed precipitation can occur due to several factors related to the compound's stability in the complex environment of cell culture media over time.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | The compound may interact with salts, proteins (especially from serum), or amino acids in the media, forming less soluble complexes over time.[2][12] | Try reducing the serum concentration if possible. Alternatively, test a different basal media formulation. |
| pH Shift During Culture | Cellular metabolism can alter the pH of the culture medium.[2] Since the solubility of ionizable compounds like triazoles can be pH-dependent, a shift in pH can decrease solubility.[13][14] | Monitor the pH of your culture. If it changes significantly, you may need to change the medium more frequently or use a more robustly buffered medium (e.g., HEPES). |
| Evaporation of Media | In long-term experiments, evaporation can concentrate all media components, including the compound, potentially pushing it beyond its solubility limit.[15] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[15] |
| Metastable Supersaturation | The initial solution may have been supersaturated, a thermodynamically unstable state. Over time, the compound slowly crystallizes out to reach its true equilibrium solubility. | Consider using formulation strategies like incorporating precipitation inhibitors or using cyclodextrins to create more stable solutions, though this requires significant development.[15] For most lab settings, lowering the final concentration is the most practical solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required mass of this compound powder (Molecular Weight: 130.17 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, you would need 1.30 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous, sterile-filtered DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to fully dissolve the compound. If dissolution is difficult, brief sonication in a water bath can be used.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate out of the DMSO.[5]
-
Storage: Store the aliquots at -20°C, protected from light and moisture. Under these conditions, the stock should be stable for several months.[5]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
This protocol uses an intermediate dilution step to prevent precipitation when preparing a 10 µM final concentration from a 10 mM DMSO stock.
-
Pre-warm Media: Warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a water bath.[2]
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (100 µM):
-
Pipette 99 µL of the pre-warmed serum-free medium or sterile PBS into a new sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM DMSO stock to this tube.
-
Gently vortex to mix. This creates a 100 µM intermediate solution with a DMSO concentration of 1%.
-
-
Prepare Final Dilution (10 µM):
-
Measure 9 mL of the pre-warmed complete cell culture medium into a sterile tube.
-
While gently swirling the tube, add 1 mL of the 100 µM intermediate solution.
-
This results in a final concentration of 10 µM compound in a total volume of 10 mL. The final DMSO concentration will be a well-tolerated 0.1%.
-
-
Final Check: Visually inspect the final medium for any signs of cloudiness or precipitation. Use the freshly prepared medium immediately for your experiment.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving precipitation issues encountered with this compound in biological assays.
Caption: A flowchart for troubleshooting compound precipitation.
Hypothetical Signaling Pathway
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including anticancer effects, which are often achieved through the inhibition of signaling pathways that control cell proliferation. This diagram illustrates a hypothetical mechanism where this compound acts as a kinase inhibitor.
Caption: A potential mechanism of action via kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Substituted Triazoles
Welcome to the Technical Support Center for the synthesis of substituted triazoles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions?
The primary difference lies in the regioselectivity of the resulting triazole product. The CuAAC reaction, a prominent example of "click chemistry," exclusively yields 1,4-disubstituted 1,2,3-triazoles.[1] In contrast, the RuAAC reaction selectively produces 1,5-disubstituted 1,2,3-triazoles.[2][3] Additionally, RuAAC can accommodate internal alkynes, leading to fully substituted 1,2,3-triazoles, a scope not accessible with CuAAC which is limited to terminal alkynes.[1][3]
Q2: My CuAAC reaction is showing low to no yield. What are the common culprits?
Several factors can contribute to low or no yield in a CuAAC reaction:
-
Catalyst Inactivation: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. It can also disproportionate to Cu(0) and Cu(II).
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can hinder the reaction. Azides, in particular, can be unstable.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.
-
Ligand Issues: The choice and concentration of the stabilizing ligand are crucial. An inappropriate ligand or an incorrect copper-to-ligand ratio can be detrimental.
-
Side Reactions: The most common side reaction is the homocoupling of the alkyne, known as Glaser coupling, which consumes the starting material.
Q3: How can I minimize the formation of the 1,3,4-oxadiazole byproduct when synthesizing 1,2,4-triazoles from hydrazides?
The formation of 1,3,4-oxadiazoles is a common competing cyclization pathway. To favor the formation of the desired 1,2,4-triazole, consider the following:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions.
-
Lower Reaction Temperature: Reducing the reaction temperature can favor the kinetic product, which is often the triazole.
Q4: What is the recommended order of addition for reagents in a CuAAC reaction?
The order of reagent addition can significantly influence the outcome. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent, such as sodium ascorbate.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,3-Triazole (CuAAC) | Inactive catalyst (Cu(II) instead of Cu(I)). | Ensure the use of a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state.[5] Prepare the sodium ascorbate solution fresh. |
| Poor solubility of starting materials. | Use a co-solvent such as DMSO or DMF to improve the solubility of the azide or alkyne. | |
| Steric hindrance from bulky substituents. | Increase the reaction time or gently heat the reaction mixture. | |
| Formation of 1,5-isomer in CuAAC Reaction | Reaction proceeding via a thermal pathway. | Ensure the reaction temperature is not excessively high. The catalyzed reaction should be favored at or near room temperature. |
| Absence of a copper catalyst. | Verify the addition and activity of the copper catalyst. | |
| Low Yield of 1,5-Triazole (RuAAC) | Inefficient catalyst. | Use a well-defined ruthenium catalyst such as CpRuCl(PPh₃)₂ or CpRuCl(COD).[3] |
| Poor substrate solubility in non-polar solvents. | Consider modifying substrates with solubilizing groups if possible. | |
| Multiple Unidentified Spots on TLC | Side reactions with ascorbate byproducts. | Add aminoguanidine to the reaction mixture to intercept byproducts of ascorbate oxidation.[4] |
| Formation of thiotriazole byproducts. | If thiols are present in the starting materials or buffers, they can react. Ensure the purity of your reagents. | |
| Substrate decomposition. | Some azides can be thermally or photochemically unstable. Adjust reaction conditions accordingly. | |
| Difficulty in Removing Copper Catalyst | Residual copper in the final product. | Wash the reaction mixture with a chelating agent like EDTA or use a copper-scavenging resin. |
Data Presentation
Table 1: Comparison of Common Copper Sources for CuAAC Reactions [6]
| Copper Source | Typical Catalyst Loading | Ligand Requirement | Reducing Agent | Common Solvents | Advantages | Disadvantages |
| CuSO₄ / Sodium Ascorbate | 0.25–5 mol% (small molecule) 0.25–1 mM (bioconjugation) | TBTA (organic) or THPTA (aqueous) 1:1 to 5:1 ratio | Sodium Ascorbate (5–10 mol% or excess) | Water, Buffers, DMSO, t-BuOH | Inexpensive, robust, uses air-stable Cu(II) precursor. | Requires a reducing agent; potential for side reactions. |
| CuI | 1–10 mol% | Often used with a ligand like TMEDA or bathophenanthroline | Not required if Cu(I) source is pure | Acetonitrile, THF, Toluene | Direct use of active Cu(I) catalyst. | Sensitive to oxidation; may require inert atmosphere. |
| CuBr·SMe₂ | 1–5 mol% | Can be used with or without a ligand | Not required | DCM, THF, Toluene | Soluble in organic solvents; good reactivity. | Air and moisture sensitive. |
| [Cu(MeCN)₄]PF₆ | 1–5 mol% | Often used with a ligand | Not required | Acetonitrile, DCM | Good solubility and reactivity. | More expensive; requires handling under inert atmosphere. |
Table 2: Effect of Temperature and Solvent on Triazole Synthesis Yield
| Reaction Type | Substrates | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuAAC | Benzyl Azide, Phenylacetylene | CuBr₂ | DMSO | 80 | >90 | [7] |
| CuAAC | Alkyne, Azide | CuBr | None | 0 | 91 | [8] |
| CuAAC | Alkyne, Azide | CuBr | None | 60 | Optimum | [7] |
| RuAAC | Benzyl Azide, Phenylacetylene | [Cp*RuCl(COD)] | DCE | 45 | >95 | [2] |
| Synthesis of 1,2,4-Triazole | Amidrazone, Anhydride | HClO₄-SiO₂ | Solvent-free | 80 | 55-95 | [8] |
| Synthesis of 1,2,4-Triazole | Amidine, Nitrile | Cu(OAc)₂ | DMSO | 80 | High | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC
This protocol is a typical procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[10]
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
tert-Butanol/Water (1:1 mixture)
-
Sodium ascorbate (5-10 mol%)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the azide and terminal alkyne in a suitable amount of the t-BuOH/H₂O (1:1) solvent system in a round-bottom flask.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: General Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC
This protocol describes a general procedure for the ruthenium-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles.[2]
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.05 equiv)
-
Dichloroethane (DCE)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (1 mol%)
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
Procedure:
-
Place the azide in a three-necked round-bottomed flask equipped with a magnetic stir bar and a septum.
-
Purge the reaction vessel with argon or nitrogen.
-
Add DCE, followed by the terminal alkyne to the flask.
-
Place the flask in a preheated oil bath at 45 °C and stir for 5 minutes.
-
In a separate vial, dissolve the [Cp*RuCl(COD)] catalyst in a small amount of DCE.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Monitor the reaction by GC-MS or ¹H NMR. The reaction is typically complete within 30 minutes.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.
Mandatory Visualizations
References
- 1. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 2. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isres.org [isres.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting guide for the synthesis of 4-amino-4H-1,2,4-triazole-3-thiol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-amino-4H-1,2,4-triazole-3-thiol, a crucial intermediate in the development of various pharmaceutical compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are appropriate for the chosen method. For the fusion method involving thiocarbohydrazide and formic acid, maintaining the correct temperature is critical.
-
Sub-optimal Reagent Quality: The purity of starting materials, particularly thiocarbohydrazide and formic acid, is crucial. Using old or impure reagents can lead to side reactions and reduced yield.
-
Loss During Work-up and Purification: Significant amounts of the product can be lost during filtration and recrystallization. Ensure the product is fully precipitated before filtration and use minimal amounts of cold solvent for washing.
-
Improper Reaction Conditions: For methods involving a solvent, ensure it is anhydrous if required. The presence of water can interfere with the reaction.
Q2: I am observing the formation of an unexpected side product. How can I identify and minimize it?
A2: The formation of side products is often related to the reaction conditions. A common side product is the corresponding disulfide, formed by the oxidation of the thiol group.
-
Minimizing Oxidation: Avoid excessive exposure of the reaction mixture and the final product to air, especially at elevated temperatures. Working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Characterization of Byproducts: Use analytical techniques such as TLC, NMR, and mass spectrometry to characterize the impurity. Understanding its structure can provide clues about its formation and how to prevent it.
-
Adjusting Reaction Stoichiometry: An incorrect molar ratio of reactants can lead to side reactions. Ensure accurate measurement of all starting materials.
Q3: The synthesized product is difficult to purify. What purification strategies can I employ?
A3: Purification of this compound can be challenging due to its polarity and potential for tautomerism.
-
Recrystallization: This is the most common method for purification. Ethanol or methanol are often suitable solvents.[1] If the product is highly soluble, a solvent/anti-solvent system can be effective. Ensure the product is fully dissolved at an elevated temperature and allowed to cool slowly for optimal crystal formation.
-
Washing: Washing the crude product with hot water can help remove unreacted starting materials and inorganic impurities.[1]
-
Column Chromatography: While less common for this specific compound due to its polarity, silica gel chromatography with a polar mobile phase (e.g., ethyl acetate/methanol mixtures) can be used for small-scale purification if recrystallization is ineffective.
Q4: My reaction to form the triazole from a 1,3,4-oxadiazole-2-thiol intermediate is not working. What could be the problem?
A4: This two-step synthesis involves the initial formation of a 5-substituted-1,3,4-oxadiazole-2-thiol, followed by reaction with hydrazine hydrate.[2]
-
Incomplete Oxadiazole Formation: Ensure the first step, the reaction of a carboxylic acid hydrazide with carbon disulfide in the presence of a base, has gone to completion. Monitor the reaction by TLC.
-
Inefficient Ring Transformation: The conversion of the oxadiazole to the triazole requires refluxing with hydrazine hydrate.[2][3] Ensure a sufficient excess of hydrazine hydrate is used and that the reflux time is adequate (often several hours).
-
Purity of the Intermediate: While some procedures suggest using the crude oxadiazole intermediate directly, purification at this stage can improve the yield and purity of the final triazole.
Experimental Protocols
Method 1: Synthesis from Thiocarbohydrazide and Formic Acid
This method is a direct, one-pot synthesis of the title compound.
-
Reaction Setup: In a round-bottom flask, add thiocarbohydrazide (1 molar equivalent) and 90% formic acid (2 molar equivalents).[4]
-
Heating: Heat the mixture on a steam bath. The thiosemicarbazide will dissolve, and with continued heating, an intermediate, 1-formyl-3-thiosemicarbazide, may precipitate.[4]
-
Cyclization: Continue heating for approximately 30-60 minutes to ensure complete cyclization to the triazole.
-
Work-up: Cool the reaction mixture in an ice bath. The this compound will precipitate.[4]
-
Purification: Collect the precipitate by suction filtration. The crude product can be purified by recrystallization from boiling water or ethanol.[4]
Method 2: Synthesis from Carboxylic Acid Hydrazide via a 1,3,4-Oxadiazole Intermediate
This two-step method is an alternative route to substituted 4-amino-4H-1,2,4-triazole-3-thiols.
Step 1: Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol
-
Reaction Setup: Dissolve the starting carboxylic acid hydrazide (1 molar equivalent) and potassium hydroxide (1.5 molar equivalents) in absolute ethanol.[5]
-
Addition of Carbon Disulfide: Add carbon disulfide (2 molar equivalents) and reflux the mixture for 5-12 hours, until the evolution of hydrogen sulfide ceases.[2][3]
-
Work-up: Cool the reaction mixture, dilute with water, and acidify with dilute hydrochloric acid to precipitate the oxadiazole derivative.[2] The product can be filtered and used in the next step, often without further purification.
Step 2: Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: Reflux a mixture of the 5-substituted-1,3,4-oxadiazole-2-thiol (1 molar equivalent) and hydrazine hydrate (1-2 molar equivalents) in absolute ethanol for 8-9 hours.[2][3]
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture. The product will precipitate.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Synthesis of this compound Derivatives
| Method | Starting Materials | Reaction Temperature | Reaction Time | Typical Yield | Reference |
| Fusion | Thiocarbohydrazide, Formic Acid | Steam Bath | 30-60 min | 72-81% | [4] |
| Two-Step | Carboxylic Acid Hydrazide, CS₂, Hydrazine Hydrate | Reflux | 13-21 hours (total) | 62-81% | [2][3][6] |
| Fusion (Substituted) | Thiocarbohydrazide, Substituted Benzoic Acid | 160-170 °C | 2 hours | ~80% | [1] |
Visualizations
Experimental Workflow: Synthesis from Thiocarbohydrazide
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijcrt.org [ijcrt.org]
- 3. connectjournals.com [connectjournals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-amino-4H-1,2,4-triazole-3-thiol in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-amino-4H-1,2,4-triazole-3-thiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments in acidic media.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: The this compound molecule possesses an aromatic heterocyclic ring system, which confers significant stability under mild acidic conditions. It is generally resistant to cleavage for short-term procedures such as acidic workups or storage in buffers with a pH range of 3-6 at room temperature. However, prolonged exposure to harsh acidic conditions, characterized by high acid concentrations and elevated temperatures, can lead to degradation of the compound.
Q2: What are the typical acidic conditions that this compound can tolerate?
A2: For routine experimental procedures like precipitation of the compound using mineral acids (e.g., HCl) or short-term storage in acidic buffers (pH 3-6) at ambient temperature, significant degradation is not typically observed. The use of this compound as a corrosion inhibitor in acidic environments further suggests a degree of resilience. For long-term storage, it is advisable to maintain a neutral or slightly acidic pH to minimize potential degradation over time.
Q3: How does the thiol group influence the stability of the triazole ring in an acidic environment?
A3: The thiol (-SH) group exists in a tautomeric equilibrium with the thione (C=S) form, with the thione form generally being predominant in 3-mercapto-1,2,4-triazoles. While this tautomerism affects the electronic properties of the triazole ring, it does not inherently make it significantly more susceptible to acid-catalyzed hydrolysis compared to other substituted triazoles. The primary sites for protonation in acidic media are the nitrogen atoms within the triazole ring.
Q4: What are the potential degradation products of this compound in acidic media?
A4: While specific degradation products for this compound under acidic conditions are not extensively documented in publicly available literature, a plausible degradation pathway involves acid-catalyzed hydrolysis. This process is likely initiated by the protonation of the ring nitrogens, followed by a nucleophilic attack by water, which can lead to the cleavage of the triazole ring.
Troubleshooting Guides
Issue 1: Low or No Product Yield After Acidic Workup
Symptom: You have performed a synthesis of a derivative of this compound and used an acid, such as 1M HCl, to precipitate your product, but the resulting yield is significantly lower than expected.
Possible Cause: While short-term exposure to 1M HCl at room temperature is generally acceptable, prolonged exposure or elevated temperatures during the workup process could have caused degradation of the product.
Troubleshooting Steps:
-
Temperature Control: Ensure the solution is cooled in an ice bath before and during the acidification step to minimize temperature-related degradation.
-
Minimize Exposure Time: Filter the precipitated product as soon as it forms to reduce the time it is in contact with the acidic solution.
-
Consider a Weaker Acid: If your experimental protocol allows, consider using a weaker acid, such as acetic acid, for precipitation.
-
Analyze the Filtrate: Use analytical techniques like HPLC or LC-MS to analyze the acidic filtrate. This can help determine if the low yield is due to the product remaining dissolved or if degradation products are present.
Issue 2: Compound Degrades Upon Storage in an Acidic Solution
Symptom: You have dissolved your this compound in an acidic buffer (e.g., pH 4) for an assay, and over time, you observe the appearance of new peaks in your HPLC chromatogram, indicating the formation of degradation products.
Possible Cause: Although generally stable for short periods, long-term storage in acidic solutions, even at a moderately low pH, can lead to slow degradation. The rate of this degradation is dependent on factors such as temperature, pH, and the specific components of the buffer.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of the compound immediately before your experiments.
-
Optimize Storage Conditions: If solutions must be stored, keep them at low temperatures (2-8°C or -20°C) and protect them from light to slow down the degradation process.
-
Conduct a Time-Course Stability Study: To understand the degradation kinetics in your specific buffer, perform a time-course stability study. This will help you establish a reliable time window for your assays.
-
Utilize a Stability-Indicating HPLC Method: Employ a validated stability-indicating HPLC method to monitor the decrease in the parent compound and the appearance of any degradants over time.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the acidic degradation of this compound in the public domain, the following table provides a general overview of expected stability based on qualitative information. Researchers are strongly encouraged to perform their own stability studies to generate specific data for their experimental conditions.
| Condition | pH Range | Temperature | Expected Stability | Recommendations |
| Short-Term Exposure (e.g., Workup) | 1 - 3 | 0 - 25 °C | Generally stable for short durations (< 1 hour) | Minimize exposure time; use low temperatures. |
| Short-Term Storage (e.g., Assay) | 3 - 6 | 25 °C | Generally stable for up to a few hours | Prepare fresh solutions; monitor for degradation. |
| Long-Term Storage | < 6 | Ambient | Slow degradation expected | Store at low temperatures (2-8°C or -20°C); use neutral or slightly acidic pH if possible. |
| Harsh Conditions | < 1 | > 40 °C | Rapid degradation expected | Avoid these conditions unless conducting forced degradation studies. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in an acidic medium.
Materials:
-
This compound
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Acid Treatment: Transfer a known volume of the stock solution to a volumetric flask and add the acidic solution (e.g., 0.1 M HCl or 1 M HCl) to the final volume.
-
Incubation: Incubate the solution at a specific temperature (e.g., room temperature, 40°C, 60°C).
-
Time Points: Withdraw aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.
-
Data Analysis: Calculate the percentage of degradation at each time point and determine the degradation kinetics (e.g., half-life).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (to be optimized):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the run time to elute more hydrophobic compounds. A typical starting point could be 5% B, increasing to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can separate the parent drug from its degradation products, which can be generated through forced degradation studies.
Visualizations
Caption: Hypothetical acidic degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: Enhancing the Corrosion Inhibition Efficiency of 4-amino-4H-1,2,4-triazole-3-thiol (ATT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the corrosion inhibition properties of 4-amino-4H-1,2,4-triazole-3-thiol (ATT). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of corrosion inhibition by this compound (ATT)?
A1: ATT functions as a mixed-type corrosion inhibitor. Its effectiveness stems from the presence of multiple heteroatoms (nitrogen and sulfur) and a triazole ring structure. These features facilitate the adsorption of the ATT molecule onto the metal surface, forming a protective film. This film acts as a barrier, impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process.
Q2: How does the pH of the corrosive medium affect the efficiency of ATT?
A2: The pH of the solution is a critical factor as it determines the molecular form of ATT. In acidic solutions, the amino groups of ATT can become protonated, leading to a positively charged molecule. This positive charge can enhance its adsorption on a negatively charged metal surface, thereby increasing inhibition efficiency. Depending on the pH, ATT can exist in protonated, neutral, or zwitterionic forms, each having different adsorption characteristics and, consequently, varying levels of protective effect. For instance, in a 5 M hydrochloric acid solution, the protonated form of a similar triazole derivative leads to a high protection efficiency of 96%, whereas the zwitterionic form provides a lower efficiency of around 87%.[1][2][3]
Q3: Can the inhibition efficiency of ATT be improved?
A3: Yes, several strategies can be employed to enhance the performance of ATT:
-
Synergistic Formulations: Combining ATT with other compounds can lead to a synergistic inhibitory effect. For example, mixtures with citrate ions and polycarboxylates have been shown to significantly increase inhibition efficiency.
-
Chemical Modification: Synthesizing derivatives of ATT by adding functional groups to the triazole ring can improve its adsorption and film-forming properties.
-
Optimizing Concentration: The concentration of ATT in the corrosive medium directly impacts its efficiency. It is crucial to determine the optimal concentration that provides maximum surface coverage without leading to issues like insolubility.
-
Temperature Control: Temperature can influence the kinetics of both the corrosion process and the inhibitor's adsorption. The effect of temperature should be evaluated to understand the stability of the protective film and the nature of the adsorption (physisorption or chemisorption).
Q4: What are the key safety precautions when working with ATT and its derivatives?
A4: While specific safety data for all ATT derivatives may vary, it is essential to handle these chemicals with appropriate care. Always consult the Safety Data Sheet (SDS) for the specific compound. General precautions include using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Experiments should be conducted in a well-ventilated area or a fume hood.
Troubleshooting Guides
This section addresses common issues encountered during corrosion inhibition experiments with ATT.
Issue 1: Lower than Expected Inhibition Efficiency
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Verify the concentration of your ATT solution. Perform a concentration optimization study to identify the most effective concentration for your specific system. |
| Incorrect pH of the Medium | Measure and adjust the pH of your corrosive solution. The form of the ATT molecule (protonated, neutral, zwitterionic) is pH-dependent, which significantly affects its performance.[1][2][3] |
| Inhibitor Purity | Impurities from the synthesis process can interfere with the adsorption of ATT. If possible, purify the inhibitor or use a high-purity grade. |
| Inadequate Surface Preparation | Ensure the metal coupons are properly cleaned and prepared before the experiment. Any residual oxides, grease, or other contaminants will hinder the formation of a uniform protective film. |
| Presence of Interfering Ions | Certain ions in the corrosive medium can compete with ATT for adsorption sites or form complexes that reduce its effectiveness. Analyze your medium for such ions. |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Surface Preparation | Standardize your procedure for cleaning and polishing the metal specimens to ensure a consistent surface finish for each experiment. |
| Fluctuations in Temperature | Use a water bath or other temperature control system to maintain a constant temperature throughout the experiment, as temperature affects both corrosion and inhibition rates. |
| Variable Immersion Time | Ensure that the metal specimens are immersed in the inhibited solution for a consistent period before measurements are taken to allow for the formation of a stable protective film. |
| Electrochemical Cell Setup | Check for consistency in the placement of the working, reference, and counter electrodes in your electrochemical cell. |
Issue 3: Issues with Electrochemical Measurements
| Possible Cause | Troubleshooting Step |
| Unstable Open Circuit Potential (OCP) | Allow the system to stabilize for a sufficient amount of time before starting potentiodynamic polarization or EIS measurements. A stable OCP indicates that the corrosion system has reached a steady state. |
| "CA Overload" in Potentiodynamic Polarization | This error can occur if the current exceeds the potentiostat's measurement range. Check the connections of your electrodes. Ensure your counter electrode has a significantly larger surface area than your working electrode. You may also need to adjust the current range settings on your instrument. |
| Distorted or Unclear Nyquist Plots in EIS | This could be due to an unstable system or improper experimental setup. Ensure the OCP is stable before running the EIS scan. Check that the AC voltage amplitude is small enough (typically 5-10 mV) to ensure a linear response. If the plot is very noisy, check for external sources of electrical interference. |
Data Presentation: Corrosion Inhibition Efficiency
The following tables summarize quantitative data on the inhibition efficiency of ATT and its derivatives under various conditions.
Table 1: Inhibition Efficiency of 4-amino-4H-1,2,4-triazole-3,5-dithiol on Low-Carbon Steel in HCl
| Concentration of Inhibitor | Corrosive Medium | Inhibition Efficiency (%) |
| Not specified | 1 M HCl | >80% (starting at 50 mg/L) |
| Not specified | 5 M HCl | 96% |
Data extracted from a study on 4-amino-4H-1,2,4-triazole-3,5-dithiol.[2]
Table 2: Inhibition Efficiency of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) on Low-Carbon Steel in 0.5 M HCl
| Concentration of ATFS (ppm) | Temperature (K) | Inhibition Efficiency (%) |
| 50 | 298 | 52.27 |
| 300 | 298 | 89 |
| 300 | 328 | 74.51 |
Data from a study on a fluorinated derivative of ATT.[4][5]
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the corrosion inhibition efficiency of ATT.
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate.
Materials:
-
Metal coupons (e.g., mild steel, copper) of known dimensions
-
Corrosive solution (e.g., 1 M HCl) with and without various concentrations of ATT
-
Abrasive paper (e.g., silicon carbide) of different grits
-
Acetone and distilled water for cleaning
-
Analytical balance (accurate to 0.1 mg)
-
Glass hooks and beakers
-
Thermostatic water bath
Procedure:
-
Surface Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, wash with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Weigh the prepared coupons accurately using an analytical balance and record the initial weight (W_initial).
-
Immersion: Suspend the coupons in beakers containing the corrosive solution with and without the inhibitor using glass hooks. Ensure the coupons are fully immersed.
-
Incubation: Place the beakers in a thermostatic water bath at a constant temperature for a specified duration (e.g., 24 hours).
-
Final Weighing: After the immersion period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, wash with distilled water and acetone, dry, and weigh them again (W_final).
-
Calculation:
-
Calculate the weight loss (ΔW) = W_initial - W_final.
-
Calculate the corrosion rate (CR) in g/m²/h.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal specimen.
-
Reference Electrode (RE): e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): e.g., Platinum or graphite rod.
-
-
Corrosive solution with and without ATT.
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal coupon in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared WE, RE, and CE. Fill the cell with the test solution.
-
OCP Stabilization: Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection point.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
The same three-electrode cell setup as for PDP.
Procedure:
-
Electrode and Cell Preparation: Prepare the electrodes and set up the cell as described for the PDP method.
-
OCP Stabilization: Allow the OCP to stabilize.
-
EIS Measurement: At the stable OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like R_ct and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100
-
Visualizations
Experimental and logical Workflows
Caption: General workflow for evaluating ATT corrosion inhibition.
Caption: Troubleshooting guide for interpreting EIS Nyquist plots.
Advanced Enhancement Strategies (Areas for Further Research)
While synergistic additives and chemical modifications are well-documented methods to enhance ATT's performance, advanced strategies such as nanoparticle formulations and incorporation into coatings are emerging areas.
-
Nanoparticle Formulations: The synthesis of ATT into nanoparticles could potentially increase its surface area and improve its dispersibility in corrosive media, leading to more effective film formation at lower concentrations. Research in this area would involve developing and optimizing nano-synthesis methods such as nanoprecipitation or emulsion polymerization for ATT.
-
Incorporation into Anti-Corrosion Coatings: Incorporating ATT into a polymer coating matrix could provide a "smart" coating with self-healing properties. If the coating is scratched, the ATT molecules could be released and adsorb onto the exposed metal surface, providing active corrosion protection. The main challenge lies in ensuring the compatibility of ATT with the coating matrix and controlling its release rate.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcsi.pro [ijcsi.pro]
- 3. 4-Amino-4H-1,2,4-triazole-3,5-dithiol influence on the free surface energy and corrosion behavior of low-carbon steel in hydrochloric acid media - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 4. researchgate.net [researchgate.net]
- 5. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Complex Triazole Mixtures
Welcome to the technical support center for the analysis of complex triazole mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in their analytical experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common issues encountered during the HPLC analysis of triazole mixtures?
A1: The most frequently observed problems include peak tailing, poor resolution between analyte peaks, low sensitivity, and matrix effects.[1] These issues can significantly impact the accuracy and reproducibility of quantification.
Q2: How can I improve the peak shape for my triazole analytes?
A2: Peak tailing is a common issue, particularly with basic triazole compounds. This can often be addressed by optimizing the mobile phase.[1] Lowering the mobile phase pH can help by protonating residual silanol groups on the stationary phase that may be causing secondary interactions.[1] Alternatively, adding a competing base, such as triethylamine (TEA), to the mobile phase can also mitigate these unwanted interactions.[1]
Q3: My resolution between two critical triazole peaks is insufficient. What steps can I take?
A3: To enhance resolution, you can modify the mobile phase composition by adjusting the solvent ratio (e.g., acetonitrile and water) to optimize polarity.[1] Employing a gradient elution instead of an isocratic one can also be effective for separating complex mixtures.[1] If co-elution persists, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
Q4: I am observing low sensitivity for my triazole analytes when using LC-MS. How can this be improved?
A4: Low sensitivity in LC-MS analysis of triazoles can stem from several factors. For polar triazoles, Electrospray Ionization (ESI) is often the preferred technique due to its high sensitivity for such compounds.[2] Ensure the ESI source parameters, such as spray voltage and capillary temperature, are optimized. For targeted analysis of specific triazoles, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode will provide high sensitivity and specificity.[2][3] If your compounds are less polar, Atmospheric Pressure Chemical Ionization (APCI) might be a more suitable ionization source.[2]
Q5: How can I minimize matrix effects in my analysis of triazoles in complex samples like plasma or soil?
A5: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in complex sample analysis.[2] Effective sample preparation is crucial. Techniques like protein precipitation with acetonitrile, followed by centrifugation, are commonly used for biological matrices.[3] For more complex matrices, solid-phase extraction (SPE) can provide a cleaner sample extract. Additionally, the use of isotopically labeled internal standards can help to compensate for matrix effects and improve quantitative accuracy.[4]
Troubleshooting Guides
HPLC and LC-MS/MS Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with the stationary phase; Column contamination or degradation. | Optimize mobile phase pH or add a competing base (e.g., TEA).[1] Flush the column with a strong solvent; if the problem persists, replace the column.[1] |
| Poor Resolution | Inadequate separation power of the analytical method. | Adjust mobile phase solvent ratio or switch to gradient elution.[1] Consider using a column with a different selectivity or higher efficiency (smaller particle size). |
| Retention Time Drift | Poor column equilibration; Fluctuations in mobile phase composition or flow rate; Temperature variations. | Ensure adequate column equilibration time between injections.[5] Prepare fresh mobile phase and degas thoroughly.[5] Use a column oven to maintain a stable temperature.[5][6] |
| Low Sensitivity (LC-MS) | Suboptimal ionization; Matrix effects. | Optimize ESI or APCI source parameters.[2] For targeted analysis, use MRM mode on a triple quadrupole MS.[2] Improve sample cleanup using techniques like SPE.[7] Use isotopically labeled internal standards.[4] |
| Baseline Noise | Contaminated mobile phase or detector cell; Air bubbles in the system. | Use high-purity solvents and prepare fresh mobile phase.[8] Flush the detector cell.[5] Degas the mobile phase and purge the pump.[5] |
Chiral Separation of Triazole Enantiomers
The separation of triazole enantiomers is critical as they can exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for this purpose.
| Issue | Possible Cause(s) | Suggested Approach |
| No Enantiomeric Separation | Incorrect chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel OD or OJ).[9] |
| Poor Resolution of Enantiomers | Suboptimal mobile phase composition or temperature. | Optimize the mobile phase by adjusting the type and percentage of organic modifier.[9] Investigate the effect of column temperature on resolution, as it can significantly influence selectivity.[9] |
| Enantiomer Elution Order Reversal | Changes in separation mechanism due to mobile phase or temperature. | This can be influenced by the mobile phase constituents and temperature. While sometimes unexpected, it can be used to optimize the separation of a minor enantiomer from the major one.[10] |
Experimental Protocols
Protocol 1: General HPLC Method for Triazole Mixture Analysis
This protocol provides a starting point for the analysis of a mixture of triazole compounds. Optimization will be required based on the specific analytes and matrix.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for many triazoles.[11]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient might start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength appropriate for the triazoles of interest (e.g., 220 nm).
-
Injection Volume: 10 µL
Protocol 2: LC-MS/MS Method for Quantification of Triazoles in a Complex Matrix
This protocol is suitable for the sensitive and selective quantification of triazoles in biological or environmental samples.
-
Instrumentation: LC-MS/MS system, typically a triple quadrupole mass spectrometer with an ESI source.[2]
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A fast gradient is often employed, for example, from 5% to 95% B in 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for each triazole analyte and the internal standard by infusing individual standard solutions.
-
Visualizations
Caption: Workflow for triazole analysis by LC-MS/MS.
Caption: Troubleshooting logic for peak tailing in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 4-amino-4H-1,2,4-triazole-3-thiol Derivatives
In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives have emerged as a promising class of heterocyclic compounds.[1][2][3] This guide provides a comparative analysis of the antimicrobial activity of various derivatives, drawing upon experimental data from multiple studies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the structure-activity relationships and antimicrobial potential of these compounds.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of different derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 1: Antibacterial Activity of 4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols [1]
| Compound | Substituent (R) | Gram-positive Bacteria MIC (µg/mL) | Gram-negative Bacteria MIC (µg/mL) |
| S. aureus | B. subtilis | ||
| 4a | 4-F | - | - |
| 4b | 4-Cl | - | - |
| 4c | 4-OH | 16 | 20 |
| 4d | 4-OCH3 | - | - |
| 4e | 4-Br | - | - |
| 4f | 4-NO2 | - | - |
Note: '-' indicates data not specified or showing poor activity in the cited study.
Table 2: Antifungal Activity of 4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols [1]
| Compound | Substituent (R) | Fungal Strains MIC (µg/mL) |
| C. albicans | ||
| 4e | 4-Br | 24 |
Note: Other compounds in this series exhibited poor antifungal activity.
Table 3: Antibacterial Activity of 4-[(substituted-benzylidene)amino]-5-{4-[(substituted-benzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol Derivatives [4]
| Compound | Substituent (R) | Gram-positive Bacteria MIC (mM) |
| S. aureus | ||
| 36 | 3-NO2 | 0.264 |
| Ampicillin (Standard) | - | - |
| Chloramphenicol (Standard) | - | - |
Note: The activity of compound 36 was reported to be equal to or higher than the standard drugs, ampicillin and chloramphenicol.
Structure-Activity Relationship
The antimicrobial activity of this compound derivatives is significantly influenced by the nature and position of the substituents on the aromatic rings.
-
Electron-withdrawing and electron-donating groups: The presence of electron-releasing groups, such as a hydroxyl (-OH) group at the para position, has been shown to enhance activity against Gram-positive bacteria.[1] Conversely, electron-withdrawing groups like halo groups (-F, -Cl, -Br) at the para position can contribute to good activity against both Gram-positive and Gram-negative bacteria.[1]
-
Schiff Base Moiety: The formation of Schiff bases by condensing the 4-amino group with various aromatic aldehydes is a common strategy to generate a diverse range of derivatives with potent antimicrobial activities.[3][4] The substituents on the aldehyde-derived aromatic ring play a crucial role in modulating the biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of these compounds.
Synthesis of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols[1]
-
Synthesis of 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol (2): Isonicotinic acid hydrazide is treated with carbon disulfide in the presence of potassium hydroxide.
-
Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (3): Compound (2) is reacted with hydrazine hydrate.
-
Synthesis of target compounds (4a-f): 4-amino-1,2,4-triazole (3) is reacted with various aromatic aldehydes.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[2][5]
-
Media Preparation: Muller-Hinton agar medium is sterilized by autoclaving and poured into sterile Petri dishes.
-
Inoculum Preparation: A standardized inoculum suspension of the test microorganism is prepared.
-
Inoculation: The agar plates are uniformly swabbed with the microbial suspension.
-
Well Preparation: Wells are created in the agar using a sterile cork borer.
-
Compound Application: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, is measured in millimeters.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for the preparation of 4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols.
References
A Comparative Guide to Heterocyclic Corrosion Inhibitors for Mild Steel: Spotlight on 4-amino-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
The corrosion of mild steel remains a critical issue across various industries, necessitating the development of effective corrosion inhibitors. Among the most promising candidates are heterocyclic organic compounds, which can form protective films on metal surfaces. This guide provides an objective comparison of the corrosion inhibition performance of 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives against other heterocyclic inhibitors for mild steel, supported by experimental data.
Performance Comparison of Heterocyclic Corrosion Inhibitors
The efficacy of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which is often determined through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The following table summarizes the performance of this compound and other selected heterocyclic inhibitors in acidic media.
| Inhibitor | Corrosive Medium | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) | 1.0 M HCl | 8 x 10⁻⁵ | - | >90 | [1] |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (4APT) | HCl solution | - | - | ~96 | [2] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | 0.5 M HCl | 300 ppm | 298 | 89 | [3][4] |
| 4-amino-4H-1,2,4-triazole-3,5-dithiol | 5 M HCl | - | - | 96 | [5][6] |
| 4-(4-methoxybenzylidene)amino-5-pyridin-3-yl-3-thio-1,2,4-triazole (MAPTT) | 1 M HCl | 0.5 mM | - | 92.7 | [7] |
| 2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT) | 1 M HCl | 500 ppm | - | 98.1 | [8][9] |
| 2-amino-4-phenylthiazole (APT) | 1 M HCl | - | - | 94.74 | [8] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO₂Et] | 1.0 M HCl | 1.0 x 10⁻³ | - | 95.3 | [10][11] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH₂] | 1.0 M HCl | 1.0 x 10⁻³ | - | 95.0 | [10][11] |
| N1,N1,N5,N5-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)naphthalene-1,5-diamine (BF5) | 1.0 M HCl | 10⁻³ | Room Temp. | 97.4 | |
| 3,5-bis(disubstituted)-4-amino-1,2,4-triazole derivatives (T1 and T2) | 2 M H₃PO₄ | 1.0 x 10⁻³ | - | 86 | [10] |
| 5-hexylsulfanyl-1,2,4-triazole (HST) | 1.0 M HCl | 1.0 x 10⁻³ | - | 97 | [10] |
Experimental Protocols
The data presented above were primarily obtained using the following well-established experimental techniques:
Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate.
-
Methodology: Mild steel coupons of known dimensions and weight are immersed in the corrosive solution with and without the inhibitor for a specified period. After immersion, the coupons are cleaned to remove corrosion products, dried, and reweighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency.
Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion current density (Icorr) and corrosion potential (Ecorr), and to understand the kinetic behavior of the anodic and cathodic reactions.
-
Methodology: A three-electrode setup is used, consisting of a mild steel working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum). The potential of the working electrode is scanned in both the anodic and cathodic directions from the open-circuit potential. The resulting current is measured, and the corrosion current density is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated from the corrosion current densities in the absence and presence of the inhibitor. Potentiodynamic polarization studies indicate that many triazole derivatives act as mixed-type inhibitors.[10][11]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film formed on the metal surface.
-
Methodology: A small amplitude AC signal is applied to the working electrode at the open-circuit potential over a range of frequencies. The impedance data is often represented as Nyquist and Bode plots. An equivalent circuit model is used to fit the experimental data and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl values in the presence of the inhibitor indicate the formation of a protective film and effective corrosion inhibition.[12] The adsorption of these inhibitors on the mild steel surface often follows the Langmuir adsorption isotherm.[12]
Visualizing the Process
To better understand the evaluation process and the mechanism of action of these inhibitors, the following diagrams are provided.
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Caption: General mechanism of corrosion inhibition by heterocyclic compounds.
Concluding Remarks
The data indicates that this compound and its derivatives are highly effective corrosion inhibitors for mild steel in acidic environments, with inhibition efficiencies often exceeding 90%. Their performance is comparable, and in some cases superior, to other heterocyclic inhibitors. The presence of multiple heteroatoms (nitrogen and sulfur) and the aromatic triazole ring in their structure facilitates strong adsorption onto the steel surface, forming a protective barrier against corrosive species.[12] This adsorption can be a combination of physical and chemical bonding.[11] The choice of a specific inhibitor will depend on the particular application, including the nature of the corrosive environment, operating temperature, and economic considerations. Further research focusing on the environmental impact and synthesis of these compounds from renewable resources will be crucial for their widespread industrial application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-4H-1,2,4-triazole-3,5-dithiol influence on the free surface energy and corrosion behavior of low-carbon steel in hydrochloric acid media - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 6. researchgate.net [researchgate.net]
- 7. Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation [pccc.icrc.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Validation of the anticancer activity of triazole derivatives against different cell lines
Triazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comparative overview of the anticancer activity of various triazole derivatives against different cancer cell lines, supported by quantitative data and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Comparative Anticancer Activity of Triazole Derivatives
The anticancer efficacy of triazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of selected triazole derivatives against various human cancer cell lines, offering a quantitative comparison of their potency.
| Triazole Derivative | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1,2,3-Triazole Hybrids | ||||
| 4-((2-isopropyl-5-methylphenoxy)methyl)-1-o-tolyl-1H-1,2,3-triazole | MCF-7 | Breast Adenocarcinoma | 6.17 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 10.52 | [3] | |
| 1,2,3-Triazole-1,3,4-oxadiazole Hybrid (Compound 22) | MCF-7 | Breast Adenocarcinoma | 5.8 | [3] |
| 1,2,3-Triazole-1,3,4-oxadiazole Hybrid (Compound 23) | MCF-7 | Breast Adenocarcinoma | 1.26 | [3] |
| HCT-116 | Colorectal Carcinoma | - | [3] | |
| 1,2,3-Triazole containing Pyridine Derivative (35a) | A549 | Lung Carcinoma | 1.023 | [4] |
| 1,2,3-Triazole containing Pyridine Derivative (35b) | A549 | Lung Carcinoma | 1.148 | [4] |
| 1,2,3-Triazole containing Coumarin Derivative (4a) | A549 | Lung Carcinoma | 2.97 | [4] |
| 1,2,3-Triazole containing Indole Derivative (14a) | A549 | Lung Carcinoma | 9.07 | [4] |
| 1,2,4-Triazole Hybrids | ||||
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | MCF-7 | Breast Adenocarcinoma | 9.4 | [5] |
| HeLa | Cervical Carcinoma | 11.2 | [5] | |
| A549 | Lung Carcinoma | 23.7 | [5] | |
| 1,2,4-Triazole-Pyridine Hybrid (TP6) | B16F10 | Murine Melanoma | 41.12 | [6] |
| Thiazolo[3,2-b][1][7]-triazole (14d) | Renal Cancer Subpanel | Renal Cancer | - | [8] |
| Indole-based 1,2,4-triazole (9p) | HeLa | Cervical Carcinoma | 0.43 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the anticancer activity of triazole derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Triazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][12][13][14] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with triazole derivatives. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17] PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI solution and incubate at room temperature for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Signaling Pathways and Experimental Workflows
The anticancer activity of triazole derivatives is often attributed to their interaction with specific cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
General Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening and validating the anticancer potential of novel triazole derivatives.
Caption: A general workflow for the validation of anticancer triazole derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[2][3][6][18][19] Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Some triazole derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling cascades.[8][20][21][22][23][24][25]
Caption: Inhibition of the EGFR signaling pathway by triazole derivatives.
BRAF/MEK/ERK Signaling Pathway
The BRAF/MEK/ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[5][26][27][28][29] Mutations in the BRAF gene are common in several cancers, leading to constitutive activation of this pathway. Certain triazole derivatives have been identified as inhibitors of components of this pathway.[24][25]
Caption: Triazole derivatives targeting the BRAF/MEK/ERK signaling pathway.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport.[4][7][30][31][32][33][34][35][36] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][7][24][31][32]
Caption: Mechanism of action for triazole-based tubulin polymerization inhibitors.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-Triazole Derivatives as EGFR Inhibitors | Faculty of Pharmacy [b.aun.edu.eg]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. bio-protocol.org [bio-protocol.org]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 24. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma | MDPI [mdpi.com]
- 30. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. mdpi.com [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Tubulin polymerization inhibitors: Significance and symbolism [wisdomlib.org]
- 36. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Amino-4H-1,2,4-triazole-3-thiol: Conventional vs. Microwave-Assisted Methods
The synthesis of 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives is of significant interest to the scientific community due to their wide range of applications in medicinal chemistry and materials science. This guide provides a detailed comparison of conventional and microwave-assisted synthesis methods for a representative compound, 5-substituted-4-amino-1,2,4-triazole-3-thiol, highlighting the advantages and disadvantages of each approach with supporting experimental data.
Overview of Synthetic Approaches
The synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thiols typically proceeds through a three-step process. The first step involves the formation of an aryl hydrazide from an ester. This is followed by the synthesis of a 5-substituted-1,3,4-oxadiazole-2-thiol intermediate. The final step is the conversion of the oxadiazole to the desired 4-amino-1,2,4-triazole-3-thiol. Both conventional heating and microwave irradiation can be employed for these transformations, with significant differences in reaction times and yields.[1]
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the synthesis of a representative 5-substituted-4-amino-1,2,4-triazole-3-thiol using both conventional and microwave-assisted methods. The data clearly demonstrates the efficiency of the microwave-assisted approach.
| Step | Method | Reaction Time | Yield (%) |
| 1. Synthesis of Aryl Hydrazide | Conventional (Reflux) | 6 hours | High |
| Microwave | 4 minutes | High | |
| 2. Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiol | Conventional (Reflux) | Not specified | Good |
| Microwave | 2 minutes | Good | |
| 3. Synthesis of 5-Substituted-4-amino-1,2,4-triazole-3-thiol | Conventional (Reflux) | 4 hours | 68 |
| Microwave | 4.5 minutes | >68 |
Note: The yields for the intermediate steps were described as "high" or "good" in the source material, with the microwave method noted as providing better yields overall. The yield for the final product in the conventional method was 68%, and the microwave method was stated to be better.[1]
Experimental Protocols
Detailed methodologies for each step of the synthesis are provided below.
Conventional Synthesis
Step 1: Synthesis of Aryl Hydrazide A mixture of a substituted aromatic acid ester (10 mmol) and hydrazine hydrate (10 mmol) is refluxed for 30 minutes. To this refluxing mixture, 20 ml of ethanol is added as a solvent to homogenize the contents. The resulting mixture is further refluxed for 6 hours. Excess ethanol is distilled off, and the contents are allowed to cool. The crystals formed are filtered, washed thoroughly with water, and dried.[1]
Step 2: Synthesis of 5-(4-Substitutedphenyl)-1,3,4-oxadiazole-2-thiol To a solution of the aryl hydrazide (10 mmol) in ethanol (30 ml), potassium hydroxide (10 mmol) in absolute ethanol (50 ml) and carbon disulfide (20 mmol) are added. The mixture is refluxed for an extended period. After cooling, the mixture is neutralized with dilute hydrochloric acid. The precipitated solid is filtered, washed with cold water, and dried.[1]
Step 3: Synthesis of 5-Substituted-4-amino-1,2,4-triazole-3-thiol A mixture of the 5-(4-substitutedphenyl)-1,3,4-oxadiazole-2-thiol (10 mmol) and hydrazine hydrate (10 mmol) in dry pyridine (15 ml) is refluxed for about 4 hours. The reaction mixture is then cooled to room temperature and neutralized with dilute hydrochloric acid. The solid that precipitates is filtered, washed thoroughly with cold water, and recrystallized from ethanol.[1]
Microwave-Assisted Synthesis
Step 1: Synthesis of Aryl Hydrazide A mixture of a substituted aromatic acid ester (10 mmol) and hydrazine hydrate (10 mmol) is exposed to microwave irradiation intermittently at 30-second intervals for a total of four minutes in a microwave oven. After completion of the reaction, the contents are allowed to cool to room temperature. The separated crystals are filtered, washed thoroughly with water, and dried.[1]
Step 2: Synthesis of 5-(4-Substitutedphenyl)-1,3,4-oxadiazole-2-thiol Aryl hydrazide (10 mmol) and potassium hydroxide (10 mmol) are well ground to make a fine, homogeneous powder. To this powder, carbon disulfide (20 mmol) is added, and the mixture is exposed to microwave irradiation intermittently at 20-second intervals for two minutes. The reaction mixture is then cooled and neutralized with dilute hydrochloric acid. The solid that separates out on neutralization is filtered, washed with cold water, and dried.[1]
Step 3: Synthesis of 5-Substituted-4-amino-1,2,4-triazole-3-thiol A mixture of the 5-(4-substitutedphenyl)-1,3,4-oxadiazole-2-thiol (10 mmol) and hydrazine hydrate (10 mmol) is exposed to microwave irradiation intermittently at 30-second intervals for 4.5 minutes. After completion of the reaction, as monitored by TLC, the hot reaction mixture is cooled to room temperature and neutralized with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and crystallized from ethanol.[1]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the conventional and microwave-assisted synthetic pathways.
References
Structure-activity relationship (SAR) studies of 4-amino-4H-1,2,4-triazole-3-thiol derivatives
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 4-amino-4H-1,2,4-triazole-3-thiol Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities.[1][2][3][4] These derivatives have garnered significant interest due to their potent antimicrobial, anticancer, antitubercular, and enzyme inhibitory properties.[5][6][7][8] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data from various studies, detailed experimental protocols, and visual representations of key concepts to aid researchers and drug development professionals in the design of novel and more effective therapeutic agents.
General Synthesis
The common synthetic route to 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols begins with the conversion of a carboxylic acid to its corresponding acid hydrazide. This intermediate is then reacted with carbon disulfide in an alkaline medium to form a dithiocarbazinate salt, which upon cyclization with hydrazine hydrate, yields the desired 4-amino-1,2,4-triazole-3-thiol core.[9][10] Further modifications, typically at the 4-amino group to form Schiff bases, are achieved by condensation with various aldehydes.[2][11]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the triazole ring and any appended functionalities.
Antimicrobial Activity
The antimicrobial potency of these compounds is largely dictated by the substituents on the Schiff base moiety at the 4-amino position.
-
Antibacterial Activity : Electron-withdrawing groups on the benzylideneamino moiety at the 4-position generally enhance antibacterial activity.[1] For instance, compounds with chloro, bromo, and nitro substituents have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.[2][7] A compound with a 4-nitrophenyl substituent showed antibacterial activity at 9 μg/mL against S. epidermidis.[7]
-
Antifungal Activity : Conversely, electron-donating groups, such as hydroxyl and methoxy groups, tend to improve antifungal properties.[1][2] Several derivatives have shown potent antifungal activity against various fungal strains, with some exhibiting efficacy superior to the standard drug ketoconazole.[11]
Anticancer Activity
Derivatives of this compound have shown promising anticancer activities against various cell lines.[6][12][13] The introduction of a hydroxamic acid moiety linked to the thiol group has been a successful strategy in developing potent anticancer agents.[6] For example, a derivative, compound 6b from one study, exhibited superior anticancer potency in terms of both efficacy and toxicity in an Ehrlich ascites carcinoma (EAC)-induced mice model.[6]
Antituberculosis Activity
A series of 4-arylidenamino-4H-1,2,4-triazole-3-thiol derivatives were evaluated for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. One compound, in particular, demonstrated a significant percentage of inhibition at a low concentration.[5]
Enzyme Inhibition
The 4-amino-1,2,4-triazole-3-thione scaffold has been identified as a promising starting point for designing inhibitors of various enzymes, including serine- and metallo-β-lactamases, which are involved in bacterial resistance.[8][14] Additionally, derivatives have been synthesized and evaluated for their inhibitory potential against enzymes like acetylcholinesterase, α-glucosidase, and urease.[15]
Quantitative Data Presentation
The following tables summarize the quantitative biological activity data for selected this compound derivatives from various studies.
Table 1: Antibacterial Activity of 4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives (MIC in μg/mL) [2]
| Compound | Substituent (R) | S. aureus | B. subtilis | E. coli | S. typhi |
| 4a | 4-F | - | - | - | - |
| 4b | 4-Cl | - | - | - | - |
| 4c | 4-OH | 16 | 20 | - | - |
| 4e | 4-Br | - | - | 25 | 31 |
| 4f | 4-NO2 | - | - | - | - |
Note: "-" indicates data not reported in the cited source.
Table 2: Antifungal Activity of 4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives (MIC in μg/mL) [2]
| Compound | Substituent (R) | C. albicans | A. niger |
| 4e | 4-Br | 24 | 32 |
Table 3: Anticancer Activity of 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivatives (IC50 in μg/mL) [6]
| Compound | Cell Line | IC50 (μg/mL) |
| 6b | MDA-MB-231 | - |
| 6b | MCF-7 | - |
| 6b | HCT 116 | - |
Note: Specific IC50 values for each cell line were not provided in the abstract.
Table 4: Antioxidant Activity of a 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative (IC50 in μg/mL) [6]
| Compound | Assay | IC50 (μg/mL) |
| 6b | DPPH | 5.71 ± 2.29 |
| 6b | ABTS | 4.12 ± 0.5 |
Experimental Protocols
General Procedure for the Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol
A mixture of an appropriate aromatic acid hydrazide and an equimolar amount of carbon disulfide is refluxed in the presence of potassium hydroxide to yield the corresponding potassium dithiocarbazinate salt.[9][10] This salt is then cyclized by refluxing with an excess of hydrazine hydrate to afford the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[9][10]
General Procedure for the Synthesis of Schiff Bases
The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol is dissolved in a suitable solvent, such as ethanol, and a catalytic amount of an acid (e.g., glacial acetic acid) is added. An equimolar amount of the desired aromatic aldehyde is then added, and the mixture is refluxed for several hours.[2][11] The resulting Schiff base precipitates upon cooling and is purified by recrystallization.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The antimicrobial activity of the synthesized compounds is determined using the agar well diffusion method.[9][10] A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate. Wells are then made in the agar using a sterile cork borer, and a fixed volume of the test compound solution (at a specific concentration) is added to each well. The plates are incubated at an appropriate temperature for a specified period. The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.[1]
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13] Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment. The cells are then treated with various concentrations of the test compounds and incubated for a specified duration. After the incubation period, the MTT reagent is added to each well and incubated further. The formazan crystals formed by viable cells are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]
Visualizations
Caption: General workflow for SAR studies of novel triazole derivatives.
Caption: Influence of substituents on the antimicrobial activity of triazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Istanbul University Press [iupress.istanbul.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antifungal Efficacy of 4-amino-4H-1,2,4-triazole-3-thiol Derivatives and Commercial Fungicides
For Immediate Release
This guide provides a comprehensive benchmark of the antifungal performance of derivatives of 4-amino-4H-1,2,4-triazole-3-thiol against established commercial fungicides. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel antifungal compounds. While a comprehensive search of published literature did not yield specific quantitative antifungal activity data for the parent compound this compound, this guide presents data on several of its synthesized derivatives.
The comparative data is presented in a structured tabular format to facilitate clear assessment. Detailed experimental methodologies based on established standards are provided to ensure the reproducibility of the findings. Furthermore, diagrams illustrating the experimental workflow and the fungicidal mechanism of action are included to provide a comprehensive overview.
Antifungal Performance: A Head-to-Head Comparison
The in-vitro antifungal activity of various derivatives of this compound and leading commercial fungicides was evaluated against common fungal pathogens, primarily Candida albicans and Aspergillus niger. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Comparative Antifungal Activity (MIC in µg/mL) of this compound Derivatives and Commercial Fungicides
| Compound/Drug | Candida albicans | Aspergillus niger | Reference |
| This compound Derivatives | |||
| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 24 | 32 | [1] |
| Derivative A-1 | 32 | 64 | [2] |
| Derivative A-2 | 32 | 64 | [2] |
| Derivative A-3 | 32 | 64 | [2] |
| Commercial Fungicides | |||
| Fluconazole | 0.125 - >64 | 64 - 128 | [3] |
| Itraconazole | 0.016 - 16 | 0.125 - >16 | [3] |
| Voriconazole | 0.016 - 1 | 0.125 - 2 | [3] |
| Amphotericin B | 0.125 - 1 | 0.125 - 2 |
Note: The MIC values for the derivatives of this compound are derived from specific studies and may not represent the full spectrum of activity. The MIC ranges for commercial fungicides are compiled from multiple sources and can vary based on the specific strain and testing conditions.
Mechanism of Action: Inhibition of Ergosterol Synthesis
Triazole-based antifungal agents, including the derivatives of this compound, primarily exert their antifungal effect by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, triazoles lead to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the cell membrane's structure and function, which leads to fungal cell death.
References
A Comparative Analysis of the Electrochemical Behavior of Triazole-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the electrochemical behavior of various triazole-based corrosion inhibitors. Triazole derivatives have emerged as a highly effective class of organic compounds for mitigating corrosion in various metals and alloys, particularly in aggressive acidic and chloride-containing environments. Their efficacy is primarily attributed to the presence of nitrogen heteroatoms and π-electrons within the triazole ring, which facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[1] This guide summarizes key performance data from experimental studies, details the electrochemical techniques used for their evaluation, and presents a generalized workflow for assessing the performance of these inhibitors.
Quantitative Performance Data of Triazole-Based Corrosion Inhibitors
The following tables summarize the electrochemical performance of various triazole derivatives as corrosion inhibitors for mild steel, copper, and aluminum under different corrosive conditions. The data is derived from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies.
Table 1: Performance of Triazole-Based Inhibitors on Mild Steel in 1M HCl
| Inhibitor | Concentration (M) | Icorr (μA/cm²) | Inhibition Efficiency (%) (Polarization) | Rct (Ω·cm²) | Inhibition Efficiency (%) (EIS) | Reference |
| Blank | - | 1056 | - | 9.8 | - | [2][3] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO2Et] | 1.0 x 10⁻³ | 50 | 95.3 | 208.2 | 95.3 | [2][3] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] | 1.0 x 10⁻³ | 53 | 95.0 | 195.4 | 95.0 | [2][3] |
| 3,4-dichloro-acetophenone-O-1′-(1′,3′,4′-triazolyl)-methaneoxime (4-DTM) | 1.0 x 10⁻³ | - | 93.8 (Weight Loss) | 105.2 | 90.7 | [4][5] |
| 2,5-dichloro-acetophenone-O-1′-(1′,3′,4′-triazolyl)-methaneoxime (5-DTM) | 1.0 x 10⁻³ | - | 91.9 (Weight Loss) | 89.1 | 89.0 | [4][5] |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 1.0 x 10⁻³ | - | 94.2 | - | 94.6 | [2] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 1.0 x 10⁻³ | - | 91.5 | - | 91.8 | [2] |
Table 2: Performance of Triazole-Based Inhibitors on Copper in 3.5% NaCl
| Inhibitor | Concentration (M) | Icorr (μA/cm²) | Inhibition Efficiency (%) (Polarization) | Rct (Ω·cm²) | Inhibition Efficiency (%) (EIS) | Reference |
| Blank | - | 13.2 | - | 1.8 x 10³ | - | [6] |
| 3-amino-5-mercapto-1,2,4-triazole (3-AMT) | 5.0 x 10⁻³ | 0.8 | 93.9 | 2.8 x 10⁴ | 93.6 | [6] |
| 3-amino-5-mercapto-1,2,4-triazole (AMTA) | 1.0 x 10⁻³ | 7.0 | 81.7 | - | - | [7] |
| 5-(3-Aminophenyl)-tetrazole (APTA) | 1.0 x 10⁻³ | 4.5 | 88.3 | - | - | [7] |
Table 3: Performance of Triazole-Based Inhibitors on Aluminum in 3.5% NaCl
| Inhibitor | Concentration (mM) | Icorr (μA/cm²) | Inhibition Efficiency (%) (Polarization) | Rct (Ω·cm²) | Inhibition Efficiency (%) (EIS) | Reference |
| Blank | - | 1.86 | - | 1.77 x 10⁴ | - | [8][9] |
| 3-amino-1,2,4-triazole-5-thiol (ATAT) | 1.0 | 0.56 | 69.9 | 4.25 x 10⁴ | 58.4 | [8][9] |
| 3-amino-1,2,4-triazole-5-thiol (ATAT) | 5.0 | 0.40 | 78.5 | 6.13 x 10⁴ | 71.1 | [8][9] |
Experimental Protocols
The quantitative data presented above were obtained using standard electrochemical techniques. The following is a detailed description of the typical methodologies employed in these studies.
Potentiodynamic Polarization (PDP)
This technique is used to determine the corrosion current density (Icorr) and the corrosion potential (Ecorr) of a metal in a specific environment. From these parameters, the inhibition efficiency (IE%) can be calculated.
-
Electrochemical Cell: A conventional three-electrode cell is typically used, consisting of the metal sample as the working electrode (WE), a platinum or graphite electrode as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[10][11]
-
Sample Preparation: The working electrode is prepared by embedding the metal specimen in an insulating resin, leaving a defined surface area exposed to the electrolyte. The exposed surface is mechanically polished with successively finer grades of silicon carbide paper, rinsed with distilled water and acetone, and dried before immersion in the test solution.[12]
-
Procedure:
-
The working electrode is immersed in the corrosive solution (with and without the inhibitor) for a specified period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.[10]
-
A potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a constant scan rate (e.g., 0.5 mV/s to 1 mV/s).[13]
-
-
Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear Tafel regions of the cathodic and anodic polarization curves to the corrosion potential (Ecorr). The inhibition efficiency is calculated using the following equation:
IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100
where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, allowing for the determination of the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
-
Electrochemical Cell and Sample Preparation: The same three-electrode setup and sample preparation procedure as for potentiodynamic polarization are used.[11][14]
-
Procedure:
-
The system is allowed to stabilize at the OCP.
-
A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[11]
-
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is typically fitted to an equivalent electrical circuit model to determine the charge transfer resistance (Rct). The inhibition efficiency is calculated using the following equation:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Mandatory Visualizations
Experimental Workflow for Evaluating Triazole-Based Corrosion Inhibitors
The following diagram illustrates the general workflow for synthesizing and evaluating the electrochemical performance of triazole-based corrosion inhibitors.
Caption: Generalized workflow for the synthesis and electrochemical evaluation of triazole corrosion inhibitors.
Inhibition Mechanism of Triazole Derivatives
The following diagram illustrates the proposed mechanism of action for triazole-based corrosion inhibitors on a metal surface.
Caption: Proposed mechanism of corrosion inhibition by triazole derivatives on a metal surface.
References
- 1. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some new triazole derivatives as inhibitors for mild steel corrosion in acidic medium | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. emerald.com [emerald.com]
- 7. researchgate.net [researchgate.net]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. farsi.msrpco.com [farsi.msrpco.com]
- 13. Potentiodynamic Corrosion Testing [jove.com]
- 14. ijcsi.pro [ijcsi.pro]
The Dichotomy of a Promising Antimicrobial: 4-Amino-4H-1,2,4-triazole-3-thiol's Efficacy In Vitro Versus a Paucity of In Vivo Evidence
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives have emerged as a promising scaffold. Extensive in vitro studies have demonstrated their potent activity against a broad spectrum of bacteria and fungi. However, a significant knowledge gap exists between laboratory findings and potential clinical applications, as evidenced by the scarcity of publicly available in vivo efficacy data. This guide provides a comprehensive comparison of the available in vitro data against the limited in vivo information, alongside detailed experimental protocols and mechanistic insights, to offer researchers a clear perspective on the current standing and future directions for this class of compounds.
In Vitro Antimicrobial Efficacy: A Tale of Potency
Derivatives of this compound have been the subject of numerous studies evaluating their antimicrobial activity against a wide range of microorganisms. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Antibacterial Activity
The antibacterial prowess of these compounds has been demonstrated against both Gram-positive and Gram-negative bacteria. Notably, certain Schiff base derivatives have shown remarkable potency. For instance, derivatives incorporating moieties like 4-chlorophenyl and 4-bromophenyl have exhibited significant activity.[1] The introduction of different substituents on the triazole ring has been a key strategy in optimizing antibacterial efficacy.
Table 1: Summary of In Vitro Antibacterial Activity (MIC in µg/mL)
| Compound Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | - | - | - | - | [2] |
| 4-(4-bromobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | - | - | - | - | [2] |
| Indole derivatives | Potent inhibitory effect | - | - | Potent inhibitory effect | [3] |
| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | - | Good activity | Good activity | Good activity | [3] |
Note: Specific MIC values are often presented in ranges or as standout results in the source literature; this table reflects the reported activities. The symbol "-" indicates that specific data for this strain was not highlighted in the provided search results.
Antifungal Activity
The antifungal activity of this compound derivatives is also well-documented, with many compounds showing efficacy comparable or superior to standard antifungal drugs like ketoconazole.[2] The mechanism of action for triazole antifungals is generally attributed to the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.
Table 2: Summary of In Vitro Antifungal Activity (MIC in µg/mL)
| Compound Derivative | Candida albicans | Aspergillus niger | Microsporum gypseum | Reference |
| Schiff base derivatives | - | - | Strong activity | [2] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Moderate to good inhibition | Moderate to good inhibition | - | [4] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Promising activity | - | - | [1] |
Note: The symbol "-" indicates that specific data for this strain was not highlighted in the provided search results.
Experimental Protocols: A Closer Look at the Methodology
The evaluation of antimicrobial activity for this compound derivatives predominantly follows standardized in vitro techniques.
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold and its subsequent derivatization is a multi-step process. A general synthetic route is outlined below.
Caption: General synthetic scheme for this compound derivatives.
The process typically begins with the reaction of a substituted benzoic acid with thiocarbohydrazide to form the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol core.[2] This intermediate is then reacted with various substituted aldehydes to produce a diverse library of Schiff base derivatives.[2]
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is commonly assessed using the following methods:
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds. A standardized suspension of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the compound. The plates are incubated, and the MIC is recorded as the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Agar Well/Disc Diffusion Method: In this method, a standardized inoculum of the microorganism is swabbed onto the surface of an agar plate. The test compounds, dissolved in a suitable solvent like DMSO, are then added to wells punched into the agar or to sterile paper discs placed on the surface. After incubation, the diameter of the zone of inhibition around the well or disc is measured to assess the antimicrobial activity.[1]
Caption: Workflow for in vitro antimicrobial evaluation.
Mechanism of Action: An Emerging Picture
While the antifungal mechanism of triazoles is well-established, the precise antibacterial mode of action for this compound derivatives is still under investigation. A promising area of research points towards the inhibition of key bacterial enzymes. One study has identified these compounds as inhibitors of metallo-β-lactamases (MBLs) such as NDM-1 and VIM-2.[5][6] These enzymes are a major cause of bacterial resistance to β-lactam antibiotics, including carbapenems. By inhibiting these enzymes, the triazole derivatives can potentially restore the efficacy of existing antibiotics.
Caption: Inhibition of metallo-β-lactamases by triazole derivatives.
The In Vivo Void: A Call for Further Research
Despite the wealth of promising in vitro data, there is a conspicuous absence of comprehensive in vivo studies to validate the antimicrobial efficacy of this compound and its derivatives in animal models of infection. The available literature primarily focuses on in vitro screening, synthesis, and some specialized studies such as anticonvulsant activity or preliminary toxicity assessments.[7] One study on a related triazole-3-thione derivative investigated its in vivo metabolism in rats, but did not assess its antimicrobial efficacy in an infection model.[8]
This disconnect between in vitro potency and in vivo validation is a critical hurdle in the development of these compounds as therapeutic agents. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity in a living organism can significantly impact the translation of in vitro results.
Conclusion: A Promising Scaffold Awaiting In Vivo Validation
This compound and its derivatives represent a versatile and potent class of antimicrobial compounds, as demonstrated by extensive in vitro evidence. The ease of their synthesis and the potential for diverse functionalization make them an attractive scaffold for further drug discovery efforts. The emerging understanding of their mechanism of action, particularly the inhibition of metallo-β-lactamases, further underscores their therapeutic potential in combating antibiotic resistance.
However, the path to clinical relevance is currently impeded by the significant lack of in vivo efficacy data. Future research must prioritize the evaluation of lead compounds in well-designed animal models of infection to assess their therapeutic potential, pharmacokinetic profiles, and safety. Bridging this in vitro to in vivo gap will be the defining step in determining whether this compound can truly be forged into a next-generation antimicrobial weapon.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for the Characterization of 4-amino-4H-1,2,4-triazole-3-thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The comprehensive characterization of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development and quality control. This guide provides a comparative analysis of essential analytical techniques for the structural elucidation and purity assessment of 4-amino-4H-1,2,4-triazole-3-thiol, a versatile heterocyclic compound with significant applications in medicinal chemistry. The cross-validation of data from multiple analytical methods ensures a robust and unambiguous understanding of the molecule's identity, purity, and physicochemical properties.
Overview of Analytical Techniques
A multi-faceted approach employing spectroscopic, chromatographic, and thermal analysis is crucial for the thorough characterization of this compound. Each technique provides unique and complementary information, and their collective application provides a high degree of confidence in the analytical results.
Comparative Data of Analytical Techniques
The following tables summarize the key quantitative parameters and findings from various analytical techniques used in the characterization of this compound and its closely related derivatives.
Table 1: Spectroscopic Data
| Technique | Parameter | Observed Value/Characteristic | Reference |
| FT-IR | ν (N-H) stretch (NH₂) | 3420-3250 cm⁻¹ (asymmetric & symmetric) | [1] |
| ν (S-H) stretch | 2600-2550 cm⁻¹ | [1] | |
| ν (C=N) stretch | 1620-1540 cm⁻¹ | [1] | |
| ¹H NMR | δ (NH₂) | 5.20-5.80 ppm (singlet) | [1] |
| δ (SH) | 11.50-13.00 ppm (singlet) | [1] | |
| Solvent | DMSO-d₆ or CDCl₃ | [2] | |
| ¹³C NMR | δ (C=S) | ~167 ppm (in thione form) | [3] |
| δ (C-N) | ~145 ppm | [3] |
Table 2: Chromatographic Data
| Technique | Parameter | Typical Conditions | Reference |
| TLC | Stationary Phase | Silica gel G-60 | [1] |
| Purpose | Purity check | [1] | |
| HPLC-MS | Column | Zorbax Stable Bond RP-18 | [4] |
| Mobile Phase | Binary gradient: A: H₂O (0.1% HCOOH), B: CH₃CN (0.1% HCOOH) | [4] | |
| Detection | ESI-MS | [4] | |
| Application | Tautomer separation and quantification | [4] |
Table 3: Thermal Analysis Data
| Technique | Parameter | Observation for Similar Triazoles | Reference |
| TGA | Onset of Decomposition | ~100-200 °C (highly dependent on derivative) | [5][6] |
| Mass Loss | Multi-stage decomposition is common | [5] | |
| DSC | Endothermic Peak | Melting point | [5][6] |
| Exothermic Peak | Decomposition | [5] |
Table 4: X-ray Crystallography Data
| Technique | Parameter | Findings for a Chlorophenyl Derivative | Reference |
| Single-Crystal X-ray Diffraction | Crystal System | Triclinic | [7] |
| Space Group | P-1 | [7] | |
| Key Bond Lengths | C=N: ~1.31 Å, C-S: ~1.67 Å | [7] | |
| Conformation | Planar triazole ring | [7] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for the key analytical techniques.
Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Methodology (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
Perform a background scan with an empty pellet holder before running the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans, pulse width, and relaxation delay.
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Objective: To separate and identify the compound, and to investigate the presence of its tautomeric forms.
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of the initial mobile phase components, to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax Stable Bond RP-18).
-
Mobile Phase: A gradient elution is often used. For example, starting with a high percentage of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or ion trap.
-
Data Acquisition: Scan mode to detect all ions within a specified mass range, or Selected Ion Monitoring (SIM) for targeted analysis.
-
Thermal Analysis (TGA/DSC)
Objective: To evaluate the thermal stability and investigate thermal transitions such as melting and decomposition.
Methodology:
-
Accurately weigh 5-10 mg of the sample into an appropriate pan (e.g., aluminum or alumina).
-
Place the sample pan and an empty reference pan into the instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[5]
-
Record the mass loss as a function of temperature (TGA) and the differential heat flow as a function of temperature (DSC).
X-ray Crystallography
Objective: To determine the precise three-dimensional atomic structure of the molecule in its crystalline state.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques such as slow evaporation, vapor diffusion, or cooling crystallization from various solvents.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[7]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.[7]
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Logical relationship for the cross-validation of analytical techniques.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Unlocking Antibiotic Synergy: A Comparative Guide to 4-Amino-4H-1,2,4-triazole-3-thiol and its Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives with known antibiotics. The primary mechanism of this synergy lies in the inhibition of β-lactamase enzymes, which are a major cause of bacterial resistance to β-lactam antibiotics.
Derivatives of this compound have emerged as promising candidates for combination therapies, effectively restoring the efficacy of antibiotics against resistant bacterial strains. This guide summarizes key experimental findings, details the methodologies used to evaluate these synergistic interactions, and visually represents the underlying mechanism of action.
Quantitative Analysis of Synergistic Activity
The synergistic potential of this compound derivatives is most prominently documented in combination with β-lactam antibiotics, particularly carbapenems like meropenem. The data presented below is collated from studies on derivatives designed as β-lactamase inhibitors.
Table 1: Synergistic Activity of 1,2,4-Triazole-3-thione Derivatives with Meropenem against Metallo-β-Lactamase (MBL) Producing Clinical Isolates
| Derivative | Bacterial Strain | β-Lactamase | Meropenem MIC Alone (µg/mL) | Meropenem MIC in Combination (µg/mL) | Fold Reduction in MIC |
| CP 35 | E. coli | NDM-1 | >32 | 8 | >4 |
| CP 56 | E. coli | NDM-1 | >32 | 16 | >2 |
| CP 57 | E. coli | NDM-1 | >32 | 16 | >2 |
| CP 35 | K. pneumoniae | NDM-1 | >32 | 16 | >2 |
| CP 56 | K. pneumoniae | NDM-1 | >32 | >32 | No significant reduction |
| CP 57 | K. pneumoniae | NDM-1 | >32 | 16 | >2 |
| CP 35 | K. pneumoniae | VIM-4 | 32 | 32 | No significant reduction |
| CP 56 | K. pneumoniae | VIM-4 | 32 | 16 | 2 |
| CP 57 | K. pneumoniae | VIM-4 | 32 | 16 | 2 |
Data extracted from Salih et al. (2023). The derivatives were tested at a fixed concentration of 32 µg/mL.
Table 2: Intrinsic Antibacterial Activity of 4-amino-5-aryl-4H-1,2,4-triazole Derivatives
While the primary focus is on synergy, some derivatives of this compound exhibit intrinsic antibacterial activity. This table provides a comparison of their Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
| Compound | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) |
| Derivative A | >100 | 50 | >100 | 25 |
| Derivative B | 50 | 25 | >100 | 12.5 |
| Derivative C | >100 | 100 | >100 | 50 |
Note: This is representative data; specific MIC values vary significantly based on the chemical modifications of the parent compound.
Mechanism of Synergistic Action: β-Lactamase Inhibition
The predominant mechanism by which this compound derivatives enhance the efficacy of β-lactam antibiotics is through the inhibition of β-lactamase enzymes. These enzymes, produced by resistant bacteria, hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. By inhibiting these enzymes, the triazole derivatives protect the antibiotic, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect.
Caption: Mechanism of synergy between β-lactam antibiotics and this compound derivatives.
Experimental Protocols
The evaluation of synergistic effects between antimicrobial agents is typically conducted using standardized in vitro methods. The following are detailed protocols for the key experiments cited in the evaluation of this compound derivatives.
Checkerboard Assay Protocol
The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
1. Preparation of Materials:
-
96-well microtiter plates.
-
Bacterial culture grown to logarithmic phase and adjusted to a 0.5 McFarland standard.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Stock solutions of the this compound derivative and the antibiotic to be tested.
2. Assay Setup:
-
A two-dimensional serial dilution of the two compounds is prepared in the microtiter plate.
-
Typically, the antibiotic is serially diluted along the x-axis (columns), and the triazole derivative is serially diluted along the y-axis (rows).
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells containing only the medium, bacteria alone, and each compound alone are included.
3. Incubation and Reading:
-
The plate is incubated at 37°C for 16-20 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
4. Data Analysis:
-
The Fractional Inhibitory Concentration (FIC) is calculated for each compound:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay Protocol
The time-kill assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.
1. Preparation of Materials:
-
Bacterial culture grown to logarithmic phase and adjusted to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Culture tubes or flasks.
-
CAMHB.
-
Stock solutions of the triazole derivative and the antibiotic.
2. Assay Setup:
-
Test tubes are prepared with different concentrations of the individual drugs and their combination (e.g., at their MICs, and sub-MIC levels).
-
A growth control tube without any antimicrobial agent is included.
-
The tubes are inoculated with the standardized bacterial suspension.
3. Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each tube.
-
Serial dilutions of the aliquots are performed in sterile saline or phosphate-buffered saline.
-
A specific volume of each dilution is plated onto nutrient agar plates.
4. Incubation and Colony Counting:
-
The plates are incubated at 37°C for 18-24 hours.
-
The number of colony-forming units (CFU) is counted for each plate.
5. Data Analysis:
-
The log10 CFU/mL is plotted against time for each drug concentration and combination.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives are promising adjuvants in antibiotic therapy, particularly for combating resistance to β-lactam antibiotics. Their ability to inhibit β-lactamases restores the activity of these crucial drugs against otherwise resistant bacterial pathogens.
Future research should focus on:
-
Expanding the evaluation of synergistic effects with a broader range of antibiotic classes.
-
Investigating other potential mechanisms of synergy beyond β-lactamase inhibition.
-
Optimizing the chemical structure of these derivatives to enhance their potency and pharmacokinetic properties.
-
Conducting in vivo studies to validate the in vitro synergistic findings.
By continuing to explore the potential of these compounds, the scientific community can develop novel therapeutic strategies to address the growing challenge of antimicrobial resistance.
Safety Operating Guide
Proper Disposal of 4-amino-4H-1,2,4-triazole-3-thiol: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 4-amino-4H-1,2,4-triazole-3-thiol, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a fume hood.[1][2] All personal contact, including inhalation of dust, should be strictly avoided.[2][3] The mandatory personal protective equipment (PPE) includes chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4] If there is a risk of dust generation, a NIOSH-approved respirator is necessary.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[3]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[5][6] Incineration at a permitted facility is the most probable final disposal method.[2][7]
1. Waste Collection and Segregation:
-
Collect waste this compound in its original container or a clearly labeled, sealed container suitable for hazardous waste.[2][4]
-
Do not mix this waste with other waste streams.[4]
-
For liquid waste containing the compound, use a designated hazardous waste container.[1]
-
Contaminated solid waste, such as pipette tips, gloves, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.[1]
2. Container Management:
-
Ensure all waste containers are kept tightly closed when not in use.[4][5]
-
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5][6]
3. On-Site Treatment (for Malodorous Thiols):
-
To mitigate the strong, unpleasant odor characteristic of thiols, an oxidation pretreatment step can be performed under strict safety protocols within a fume hood.
-
Small quantities of thiol-contaminated glassware can be submerged in a bleach (sodium hypochlorite) solution to oxidize the thiol to a less odorous sulfonic acid.[8][9] This reaction can be slow and may require soaking for up to 24 hours.
-
Caution: This on-site treatment is for deodorization of contaminated labware and does not replace the need for professional disposal of the chemical waste itself. The resulting bleach solution should also be disposed of as hazardous waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]
-
Provide them with a complete and accurate description of the waste, including its chemical name and any available safety data.
5. Spill Management:
-
In the event of a spill, immediately evacuate and secure the area, ensuring proper ventilation.[3][4]
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter is recommended.[2][4] The collected material should be placed in a labeled hazardous waste container.[2]
-
For liquid spills, use an inert absorbent material.[4]
-
Thoroughly decontaminate the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[4]
Quantitative Data for Triazole Derivatives
| Property | 4-Amino-4H-1,2,4-triazole | 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol |
| CAS Number | 584-13-4[5] | 36209-51-5[4] | Not specified |
| Molecular Formula | C₂H₅N₅ | C₇H₇N₅S[4] | C₃H₆N₄S[10] |
| Hazard Classifications | Limited evidence of a carcinogenic effect. Irritating to eyes, respiratory system and skin. Toxic to aquatic organisms.[3] | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3[4] | Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2A[10] |
| Signal Word | Not specified | Warning[4] | Warning[10] |
| Personal Protective Equipment | Protective clothing, gloves, safety glasses, dust respirator.[2] | Dust mask type N95 (US), Eyeshields, Gloves.[4] | Protective gloves/protective clothing/eye protection/face protection.[6] |
| Oral LD50 | 666 mg/kg (rabbit) to 3650 mg/kg (mouse)[3] | Not available | Harmful if swallowed (H302)[10] |
| Dermal LD50 | <2000 mg/kg (rabbit) to 3000-4000 mg/kg (rat)[3] | Not available | Harmful in contact with skin (H312)[10] |
STOT SE 3: Specific target organ toxicity — single exposure, Category 3 (Respiratory system)
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol 97 36209-51-5 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. epfl.ch [epfl.ch]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling 4-amino-4H-1,2,4-triazole-3-thiol
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of specialized chemical compounds is paramount. This document provides a comprehensive operational and safety plan for the use of 4-amino-4H-1,2,4-triazole-3-thiol, a compound utilized in various research and development applications. The following procedures are based on best practices for handling fine chemicals and information extrapolated from safety data sheets of structurally similar compounds.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for integrity before use. | To prevent skin contact, which may cause irritation. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes, which can cause serious irritation. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with a particulate filter. | To prevent inhalation of the powder, which may cause respiratory tract irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect clothing and skin from contamination. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling, from receipt of the chemical to its final disposal, is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
Keep the container tightly sealed when not in use.
2. Preparation and Handling:
-
All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Before use, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Use dedicated spatulas and weighing boats for transferring the chemical. Avoid generating dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
3. Spill Management:
-
In the event of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste.[1][3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Clean the spill area with an appropriate solvent and decontaminate all surfaces.
4. Disposal:
-
All waste containing this compound, including contaminated PPE and empty containers, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[1][2]
Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
